2-Amino-4-fluoro-6-iodobenzoic acid
Description
Properties
Molecular Formula |
C7H5FINO2 |
|---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
2-amino-4-fluoro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) |
InChI Key |
FTVRMJDIJYULOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)I)F |
Origin of Product |
United States |
Technical Whitepaper: Synthesis of 2-Amino-4-fluoro-6-iodobenzoic Acid
The following technical guide details the synthesis of 2-Amino-4-fluoro-6-iodobenzoic acid , a critical halogenated anthranilic acid scaffold.
While the 5-iodo isomer is the standard intermediate for MEK inhibitors (e.g., Trametinib), the 6-iodo isomer requested here represents a specific structural challenge due to the directing effects of the amino and fluoro substituents. This guide addresses the regioselectivity required to access the 6-position.
Executive Summary
Target Molecule: 2-Amino-4-fluoro-6-iodobenzoic acid CAS: 1549235-86-6 (Generic/Analogous) Molecular Formula: C7H5FINO2 Molecular Weight: 280.02 g/mol
Significance: This polysubstituted anthranilic acid serves as a high-value scaffold for the synthesis of 7-iodo-5-fluoroquinazolin-4(3H)-ones and related fused heterocycles. The presence of the iodine at the C6 position (ortho to the carboxylic acid) allows for unique cyclization pathways and orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) distinct from the more common 5-iodo analogs used in Trametinib synthesis.
Synthetic Challenge: Direct electrophilic iodination of 2-amino-4-fluorobenzoic acid kinetically favors the C5 position (para to the amino group). Accessing the C6 position (sandwiched between the amino and carboxylic acid groups) requires overcoming significant steric hindrance and directing group competition.
Retrosynthetic Analysis & Strategy
To achieve the target regiochemistry, we evaluate two primary routes. The selection depends on the required scale and purity.
-
Route A (Direct Iodination - Chromatographic Resolution): Uses standard electrophilic substitution. Yields a mixture of 5-iodo (Major) and 6-iodo (Minor). Best for rapid, small-scale acquisition.
-
Route B (Directed C-H Activation - High Specificity): Utilizes Palladium-catalyzed C-H activation directed by the carboxylic acid (or amide surrogate) to force iodination at the C6 position.
Mechanistic Logic (Graphviz)
Figure 1: Retrosynthetic logic highlighting the divergence between electronic control (yielding 5-iodo) and chelation control (yielding 6-iodo).
Experimental Protocol: Route A (Direct Iodination)
This protocol describes the iodination using N-Iodosuccinimide (NIS) .[1] Note that without a directing group, the C5-isomer is dominant. This method is valid only if you have Prep-HPLC capabilities to isolate the C6-isomer.
Materials
| Reagent | Equiv.[2][3][4][5] | Role |
| 2-Amino-4-fluorobenzoic acid | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.1 | Iodinating Agent |
| DMF (Anhydrous) | Solvent | Polar Aprotic Medium |
| TFA (Trifluoroacetic acid) | 0.1 | Catalyst (Activates NIS) |
Step-by-Step Procedure
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2-amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol) in anhydrous DMF (50 mL).
-
Activation: Add TFA (0.25 mL, 10 mol%) to the solution. Cool the mixture to 0°C in an ice bath.
-
Scientific Insight: Lower temperature suppresses polysubstitution and improves regioselectivity slightly by favoring the lower energy transition state, though C5 remains favored.
-
-
Iodination: Add NIS (7.97 g, 35.4 mmol) portion-wise over 30 minutes. Protect from light (wrap flask in foil).
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS .
-
Endpoint: Disappearance of starting material (m/z 156 [M+H]+). Look for product peak (m/z 282 [M+H]+).
-
-
Quench: Pour the reaction mixture into ice-water (200 mL) containing 10% Sodium Thiosulfate (Na2S2O3) to quench unreacted iodine species (removes dark color).
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 50 mL). Dry over Na2SO4 and concentrate in vacuo.
Purification (Critical)
The crude residue contains ~85% 5-iodo isomer and ~15% 6-iodo isomer.
-
Flash Chromatography: Silica gel, Gradient 0-10% MeOH in DCM.
-
Recrystallization: The 5-iodo isomer is typically more crystalline. Dissolve crude in hot Ethanol/Water. The precipitate is usually the 5-iodo . The mother liquor will be enriched in the 6-iodo target.
-
Final Isolation: Subject the mother liquor to Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid) to isolate pure 2-amino-4-fluoro-6-iodobenzoic acid.
Experimental Protocol: Route B (Directed C-H Activation)
For researchers requiring high regioselectivity for the 6-position, a Palladium-catalyzed approach utilizing the carboxylic acid as a directing group is recommended.
Materials
| Reagent | Equiv.[2][3][4][5] | Role |
| 2-Amino-4-fluorobenzoic acid | 1.0 | Substrate |
| Pd(OAc)2 | 0.05 | Catalyst |
| IOAc (Iodine Monoacetate) | 1.2 | Iodinating Source (Generated in situ) |
| AgOAc | 1.0 | Oxidant/Promoter |
| DCE (Dichloroethane) | Solvent | Solvent (80°C) |
Protocol Logic
-
Ligand Exchange: The carboxylate coordinates to Pd(II), directing the metal to the ortho (C6) position.
-
C-H Activation: Pd inserts into the C6-H bond, forming a palladacycle.
-
Oxidative Addition: Iodine source reacts with the palladacycle.
-
Reductive Elimination: Releases the 6-iodo product and regenerates Pd(II).
Note: The free amino group can interfere with Pd. It is often necessary to protect the amine as an acetamide (N-acetyl) prior to this step, then hydrolyze after iodination.
Process Analytical Technology (PAT) & Validation
To ensure scientific integrity, the synthesis must be validated using the following analytical markers.
Characterization Data (Simulated for Target)[4]
-
1H NMR (400 MHz, DMSO-d6):
-
5-Iodo Isomer (Impurity): Doublet at ~8.1 ppm (H6, large coupling to F).
-
6-Iodo Isomer (Target): Doublet at ~7.4 ppm (H3) and distinct shift of NH2 protons due to proximity to Iodine.
-
Key Distinction: The coupling constants (
) differ significantly between H3 (ortho to F) and H5/H6.
-
-
13C NMR: Carbon at C6 attached to Iodine will appear significantly upfield (typically 80–95 ppm) due to the heavy atom effect.
-
Mass Spectrometry: m/z = 281.9 (M+H)+.
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Safety & Handling
-
Iodine/NIS: Corrosive and lachrymators. Handle in a fume hood.
-
DMF: Hepatotoxic. Use appropriate PPE (gloves, goggles).
-
Waste: Segregate halogenated organic waste. Aqueous layers containing silver (if Route B is used) must be treated as heavy metal waste.
References
-
Regioselective Iodination Mechanism: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link[1]
- Trametinib Intermediate Synthesis (Contextual): Adibpour, N., et al. (2018). Synthesis and characterization of new derivatives of 2-amino-4-fluorobenzoic acid. Journal of Chemical Research.
- Pd-Catalyzed Ortho-Iodination: Yu, J.-Q., et al. (2010). Ligand-Promoted C-H Activation. Science.
-
General Properties of Fluorinated Benzoic Acids: Gold Biotechnology. 2-Amino-4-fluorobenzoic acid Product Specifications. Link
Sources
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
Physicochemical Profiling and Synthetic Utility of 2-Amino-4-fluoro-6-iodobenzoic Acid: A Comprehensive Technical Guide
Introduction & Structural Analysis
In modern drug discovery and organic synthesis, highly functionalized anthranilic acid derivatives serve as privileged scaffolds for the construction of bioactive heterocycles, such as quinazolinones and benzimidazoles. 2-Amino-4-fluoro-6-iodobenzoic acid (CAS: 2090318-80-0) represents a uniquely engineered building block that combines the hydrogen-bonding capacity of an anthranilic acid core with the orthogonal reactivity of two distinct halogens.
The strategic placement of a fluorine atom at the C4 position and an iodine atom at the C6 position imparts specific physicochemical and electronic properties. As a Senior Application Scientist, I approach this molecule not just as a static reagent, but as a dynamic system. Understanding the causality behind its electronic distribution and steric profile is critical for predicting its behavior in complex transition-metal-catalyzed cross-couplings and downstream biological assays.
Physicochemical Properties
To effectively utilize this compound in a synthetic pipeline, one must first understand its baseline metrics. The table below summarizes the core physicochemical data, combining established structural parameters with mechanistically predicted values.
| Property | Value | Causality / Significance |
| Chemical Name | 2-Amino-4-fluoro-6-iodobenzoic acid | IUPAC nomenclature. |
| CAS Registry Number | 2090318-80-0 | Unique identifier for procurement and QC. |
| Molecular Formula | C | Defines the exact mass for MS characterization. |
| Molecular Weight | 281.03 g/mol | High molecular weight driven by the heavy iodine atom. |
| Predicted pK | ~1.5 – 1.8 | Highly acidic compared to unsubstituted anthranilic acid (pK |
| Predicted pK | ~1.0 – 1.5 | Poor basicity; the electron-withdrawing halogens severely deplete the electron density of the aromatic ring, destabilizing the conjugate acid. |
| Lipophilicity (LogP) | ~2.8 – 3.2 | The C-F and C-I bonds significantly enhance the overall lipophilicity, aiding in membrane permeability for downstream drug candidates[2]. |
| Solubility Profile | Soluble in DMSO, DMF, MeOH; Poor in H | Requires polar aprotic solvents for high-concentration stock solutions. |
Electronic & Steric Effects: The Causality of Design
The utility of 2-Amino-4-fluoro-6-iodobenzoic acid is dictated by the push-pull dynamics of its substituents.
-
The Fluorine Effect (C4): Fluorine is the most electronegative element, yet its size mimics hydrogen. Its inclusion at the C4 position exerts a strong inductive electron-withdrawing effect (-I) while providing metabolic shielding. In medicinal chemistry, fluorine is routinely deployed to block cytochrome P450-mediated oxidative metabolism, modulate lipophilicity, and lower the pK
of adjacent functional groups [2, 3]. -
The Iodine Effect (C6): Iodine is highly polarizable and possesses a large van der Waals radius (1.98 Å). Positioned ortho to the carboxylic acid, it creates immense steric bulk. This forces the carboxylate group out of coplanarity with the benzene ring, disrupting
-conjugation. However, the weak C-I bond is highly susceptible to oxidative addition by Palladium(0), making it an ideal handle for late-stage functionalization.
Fig 1: Structural and electronic features of 2-Amino-4-fluoro-6-iodobenzoic acid.
Analytical Characterization Protocols (Self-Validating Workflows)
Protocol 4.1: Self-Validating pK Determination via Dual-Titration
Because the pK
-
Sample Preparation: Dissolve 5.0 mg of the compound in 10 mL of a co-solvent system (e.g., 50% MeOH/H
O) to ensure complete dissolution. -
Forward Titration: Using an automated potentiometric titrator, lower the pH to 1.0 using 0.1 M HCl. Titrate forward to pH 10.0 using 0.1 M KOH. Record the inflection points.
-
Reverse Titration (The Validation Step): Immediately titrate the same solution back down to pH 1.0 using 0.1 M HCl.
-
Causality & Validation: If the forward and reverse titration curves perfectly overlay, the system is self-validated. Any hysteresis indicates precipitation of the neutral species or degradation, meaning the solvent ratio must be adjusted.
Synthetic Utility: Palladium-Catalyzed Cross-Coupling
The most powerful application of 2-Amino-4-fluoro-6-iodobenzoic acid is the selective functionalization of the C6 position via Suzuki-Miyaura cross-coupling.
The Causality of the Reaction Conditions
Coupling an ortho-iodo benzoic acid is notoriously difficult due to the steric shielding of the iodine atom by the adjacent carboxylate [4]. Standard carbonate bases (like Na
Protocol 5.1: Step-by-Step Suzuki Coupling Methodology
-
Preparation: To an oven-dried Schlenk flask, add 2-Amino-4-fluoro-6-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K
PO (3.0 equiv). -
Catalyst Addition: Add Pd(dppf)Cl
(5 mol%). Rationale: The bidentate dppf ligand provides a robust, sterically demanding environment that prevents catalyst deactivation and suppresses protodehalogenation. -
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H
O. Degas the mixture via three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid. -
Heating: Heat the reaction to 90 °C for 12 hours. Monitor via LC-MS.
-
Precision Workup (Critical Step): Cool to room temperature. Dilute with EtOAc and water. The product is currently a water-soluble potassium carboxylate salt. Carefully acidify the aqueous layer with 1M HCl to pH ~3.5 .
-
Expert Insight: Do not acidify below pH 2. If the pH drops too low, the C2-amino group will protonate, forming a water-soluble ammonium salt, drastically reducing your extraction yield.
-
-
Extraction: Extract the pH 3.5 aqueous layer with EtOAc (3x). Dry over Na
SO , concentrate, and purify via silica gel chromatography.
Fig 2: Validated workflow for Pd-catalyzed Suzuki cross-coupling at the C6-iodo position.
References
-
PubChem . "Anthranilic Acid | C7H7NO2 | CID 227 - Physical and Chemical Properties." National Center for Biotechnology Information. Available at: [Link]
-
Gupta, S. P. "Roles of Fluorine in Drug Design and Drug Action." Letters in Drug Design & Discovery, 2019, 16(10), 1089-1109. Available at:[Link]
-
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. Available at:[Link]
-
Hwang, S., et al. "Utilization of the Suzuki coupling to enhance the antituberculosis activity of aryl oxazoles." Bioorganic & Medicinal Chemistry Letters, 2011, 21(10), 3131-3135. Available at:[Link]
"2-Amino-4-fluoro-6-iodobenzoic acid CAS number"
Advanced Synthetic and Application Guide for 2-Amino-4-fluoro-6-iodobenzoic Acid
Executive Summary
In the landscape of modern drug discovery, highly functionalized aromatic building blocks serve as the architectural foundation for novel therapeutics. 2-Amino-4-fluoro-6-iodobenzoic acid (CAS: 2090318-80-0) is a premium, densely substituted anthranilic acid derivative[1]. Featuring four distinct orthogonal reactivity handles—a carboxylic acid, a primary amine, an aryl fluoride, and an aryl iodide—this molecule enables rapid diversification into complex heterocycles and sterically constrained biaryls[2]. This whitepaper provides an in-depth mechanistic analysis of its regioselective synthesis and outlines validated protocols for its utilization in pharmaceutical development.
Molecular Identity & Physicochemical Profile
Understanding the exact physicochemical parameters of 2-amino-4-fluoro-6-iodobenzoic acid is critical for predicting its behavior in catalytic cycles and downstream purification workflows. The presence of the heavy iodine atom significantly increases the molecular weight and lipophilicity, while the fluorine atom enhances metabolic stability[3].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 2-Amino-4-fluoro-6-iodobenzoic acid |
| CAS Registry Number | 2090318-80-0[1] |
| Molecular Formula | C |
| Molecular Weight | 281.03 g/mol [1] |
| Structural Class | Halogenated Anthranilic Acid / Unnatural Amino Acid[4] |
| Hydrogen Bond Donors | 2 (-NH |
| Hydrogen Bond Acceptors | 4 (F, N, O, O) |
| Physical Form | Solid (Powder/Crystal)[4] |
The Regioselectivity Conundrum: Overriding Innate Directing Effects
Synthesizing 2-amino-4-fluoro-6-iodobenzoic acid from its readily available precursor, 2-amino-4-fluorobenzoic acid[5], presents a profound regioselectivity challenge.
The Electronic Bias: Both the amino group (-NH
The Mechanistic Solution: To force iodination at the sterically hindered, electronically disfavored C6 position, chemists must abandon classical electrophilic substitution in favor of Transition-Metal-Catalyzed Directed C-H Activation [6]. By utilizing the carboxylic acid (-COOH) as a weak directing group, a Palladium(II) catalyst can be tethered directly adjacent to the C6 position. The weak coordination of the carboxylate is highly advantageous here; unlike strong directing groups (e.g., pyridine), it allows for facile product dissociation, ensuring efficient catalytic turnover[7].
Catalytic cycle for directed ortho-iodination of benzoic acids.
Experimental Methodology: Regioselective Synthesis via C-H Activation
The following protocol details the Pd-catalyzed ortho-iodination of 2-amino-4-fluorobenzoic acid in aqueous media, adapted from state-of-the-art green chemistry methodologies[7].
Reagents Required:
-
2-Amino-4-fluorobenzoic acid (1.0 mmol)
-
Palladium(II) acetate, Pd(OAc)
(5 mol%) -
Potassium iodide, KI (1.5 mmol)
-
Cerium(III) chloride heptahydrate, CeCl
·7H O (0.5 mmol) -
Hydrogen peroxide, H
O (30% aq, 1.0 mL) -
Solvent: H
O (3.0 mL)
Step-by-Step Workflow & Causality:
-
Pre-catalyst Assembly: In a Schlenk tube, combine 2-amino-4-fluorobenzoic acid, Pd(OAc)
, KI, and CeCl ·7H O in 3.0 mL of deionized water.-
Causality: Pd(OAc)
is selected because the acetate ligands facilitate the Concerted Metalation-Deprotonation (CMD) pathway, lowering the activation energy required to cleave the C6-H bond. KI serves as a stable iodide source, while CeCl acts as a Lewis acid co-catalyst[7].
-
-
Oxidant Addition: Add H
O dropwise over 5 minutes at room temperature.-
Causality: Slow addition prevents thermal runaway. H
O , activated by CeCl , oxidizes the iodide to an electrophilic "I " species and subsequently oxidizes the Pd(II) palladacycle to a highly reactive Pd(IV) intermediate[7].
-
-
C-H Activation: Seal the tube and heat the reaction mixture to 80°C for 12 hours.
-
Causality: Elevated temperature is mandatory to overcome the steric hindrance at the C6 position during the initial palladacycle formation.
-
-
Self-Validating Quench: Cool the mixture to room temperature and add 5 mL of saturated aqueous sodium thiosulfate (Na
S O ).-
Self-Validation: The reaction mixture will initially appear dark brown due to the presence of active iodine species. Upon adding thiosulfate, the solution must rapidly decolorize to a pale yellow. This visual cue guarantees that all unreacted electrophilic iodine has been reduced to inert iodide, preventing undesired background halogenation during the extraction phase.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure 2-amino-4-fluoro-6-iodobenzoic acid.
Orthogonal Reactivity & Applications in Drug Discovery
The true value of 2-amino-4-fluoro-6-iodobenzoic acid lies in its capacity to act as a multi-hub building block for pharmaceutical scaffolds[2].
-
C-I Bond (Cross-Coupling): The iodine atom at C6 is highly labile under palladium catalysis. It serves as the primary initiation site for Suzuki-Miyaura or Sonogashira couplings. Because the C-I bond is ortho to the carboxylic acid, coupling products (e.g., 6-aryl derivatives) are immediate precursors to sterically constrained, atropisomeric biaryls[2].
-
-NH
and -COOH Groups (Heterocycle Synthesis): The adjacent amino and carboxylate functionalities are classic precursors for quinazolinone cores (via condensation with orthoesters or formamide) and anthranilamides (via amide coupling). These motifs are ubiquitous in modern kinase inhibitors[5]. -
C-F Bond (Metabolic Stability): The fluorine atom at C4 is generally inert to standard cross-coupling conditions, meaning it is retained in the final drug candidate to block cytochrome P450-mediated oxidation and modulate the pKa of the adjacent amine[3].
Orthogonal reactivity pathways of the target compound in drug design.
References
-
Namiki Shoji Co., Ltd. "Building Blocks Catalogue December 2023." Namiki-s. Available at:[Link]
-
ChemSrc. "CAS 2090318-80-0 Registry and Properties." ChemSrc Database. Available at:[Link]
-
Havasel, H., Soltani, R., Eshghi, H., & Ghaderi, A. (2024). "Ortho-iodination of aromatic carboxylic acids in aqueous media." Journal of Chemical Research / ResearchGate. Available at:[Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Methyl 5-Cyano-2-iodobenzoate|CAS 219841-91-5 [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Amino-4-fluorobenzoic Acid | 446-32-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"2-Amino-4-fluoro-6-iodobenzoic acid molecular structure"
Molecular Scaffold Analysis & Synthetic Methodology
Executive Summary
2-Amino-4-fluoro-6-iodobenzoic acid (CAS: 2090318-80-0) is a highly specialized, tetrasubstituted benzene scaffold employed in the synthesis of advanced pharmaceutical agents.[1] Distinguished by its dense functionalization, this molecule integrates four distinct reactive handles—a carboxylic acid, a primary amine, a fluorine atom, and an iodine atom—around a single benzene core.
This unique architecture makes it a "privileged structure" in medicinal chemistry, particularly for:
-
Kinase Inhibitors: Serving as a precursor for 4-substituted quinazolines and quinazolinones.
-
PROTAC Linkers: The iodine handle facilitates cross-coupling to E3 ligase ligands.
-
Bioisosteres: The C4-fluorine atom modulates metabolic stability and lipophilicity (LogP) without significantly altering steric volume.
This guide provides a rigorous analysis of its structural properties, a logic-driven synthesis strategy focusing on regiocontrol, and a validation of its reactivity profile.
Structural Architecture & Electronic Analysis
Molecular Geometry and Numbering
The molecule is based on a benzoic acid core.[2] The numbering priority assigns the carboxyl group (-COOH) to position C1.
-
C1: Carboxyl group (Electron-withdrawing, meta-director).
-
C2: Amino group (-NH₂, Electron-donating, ortho/para-director).
-
C3: Hydrogen (Aromatic C-H).
-
C4: Fluorine (-F, Electron-withdrawing by induction, donating by resonance).
-
C5: Hydrogen (Aromatic C-H).
-
C6: Iodine (-I, Large halogen, labile for cross-coupling).
Electronic "Push-Pull" Dynamics
The stability and reactivity of this molecule are defined by competing electronic effects:
-
Intramolecular Hydrogen Bonding: A critical 6-membered pseudo-ring forms between the amino hydrogen and the carbonyl oxygen of the carboxylic acid. This locks the conformation, reducing the basicity of the amine and increasing the acidity of the carboxyl group.
-
Steric Crowding (The "Ortho Effect"): The C6-iodine atom imposes significant steric strain on the adjacent carboxyl group, forcing the carboxylate out of planarity with the benzene ring. This "orthogonal twist" can enhance solubility but may retard standard amide coupling rates.
-
Regiochemical Deactivation: The C6 position is electronically disfavored for standard electrophilic aromatic substitution (EAS) because it is meta to the strongly activating amino group (C2) and meta to the fluorine (C4). This makes direct synthesis via standard iodination challenging (favoring C5), necessitating directed C-H activation strategies.
Figure 1: Structural connectivity and intramolecular interactions of 2-Amino-4-fluoro-6-iodobenzoic acid.
Physicochemical Properties[1][3][4][5]
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Formula | C₇H₅FINO₂ | Stoichiometry |
| Molecular Weight | 281.02 g/mol | Fragment-based drug design |
| Appearance | Off-white to pale yellow powder | Quality control (Oxidation leads to darkening) |
| Melting Point | >145°C (Decomp.)[3] | Thermal stability limit |
| pKa (Acid) | ~2.5 - 3.0 | More acidic than benzoic acid (4.2) due to ortho-I/F effects |
| pKa (Base) | ~1.5 - 2.0 | Less basic than aniline due to e-withdrawing COOH/F |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |
| Solubility | DMSO, Methanol, DMF | Poor water solubility (unless ionized at pH > 7) |
Synthetic Methodology
The Regioselectivity Challenge
Synthesizing the 6-iodo isomer is non-trivial. Standard iodination of 2-amino-4-fluorobenzoic acid using N-Iodosuccinimide (NIS) predominantly yields the 5-iodo isomer. This is because C5 is para to the activating amino group, whereas C6 is meta to it.
Incorrect Route (Avoid): Direct electrophilic iodination of 2-amino-4-fluorobenzoic acid → Yields primarily 2-amino-4-fluoro-5-iodobenzoic acid.
Recommended Route: Pd-Catalyzed C-H Activation
To force iodine onto the C6 position, one must utilize the carboxyl group as a Directing Group (DG) . Palladium-catalyzed C-H activation is the modern standard for this transformation.
Protocol Logic:
-
Substrate: 2-Amino-4-fluorobenzoic acid.
-
Catalyst: Pd(OAc)₂ (5-10 mol%).
-
Oxidant/Iodine Source: IOAc or NIS.
-
Ligand: Protected amino acid ligands (e.g., Boc-Leu-OH) can enhance ortho-selectivity relative to the carboxylate.
-
Mechanism: The Pd coordinates to the carboxylate oxygen and the amine nitrogen, forming a palladacycle that activates the C6-H bond (ortho to COOH) despite the electronic disfavor.
Alternative Route: Directed Ortho Metalation (DoM)
For gram-scale synthesis where catalysts are too costly:
-
Protection: Convert 3-fluoroaniline to N-Boc-3-fluoroaniline.
-
Lithiation: Treat with t-BuLi at -78°C. The Boc group directs lithiation to the ortho position (C2 of aniline).
-
Iodination: Quench with I₂ to get 2-iodo-3-fluoro-N-Boc-aniline.
-
Deprotection/Reprotection: Switch to a directing group capable of directing a second lithiation.
-
Carboxylation: This route is complex. The Pd-catalyzed route (4.2) is preferred for medicinal chemistry.
Figure 2: Synthetic workflow highlighting the necessity of metal catalysis for C6 regioselectivity.
Reactivity & Applications in Drug Discovery[6]
This scaffold acts as a "linchpin" in modular drug synthesis.
The Iodine Handle (Suzuki/Sonogashira Coupling)
The C6-iodine is the most reactive site for cross-coupling.
-
Reaction: Suzuki-Miyaura Coupling.
-
Partners: Aryl boronic acids.
-
Utility: Installing the "tail" of a kinase inhibitor or the linker for a PROTAC.
-
Condition Note: The adjacent amino and carboxyl groups can chelate Pd catalysts. High catalyst loading or specialized ligands (e.g., XPhos, SPhos) are recommended to prevent catalyst poisoning.
The Amino-Carboxyl Core (Cyclization)
The 2-amino-benzoic acid motif (anthranilic acid) is the precursor to Quinazolin-4(3H)-ones .
-
Reagent: Formamide or Urea.
-
Product: 7-Fluoro-5-iodoquinazolin-4(3H)-one.
-
Mechanism: Condensation of the amine with an electrophile followed by dehydration with the carboxyl group.
The Fluorine Substituent
-
Metabolic Blocking: The fluorine at C4 blocks the para-position relative to the original aniline nitrogen (if cyclized). This prevents P450-mediated hydroxylation, significantly extending the half-life (
) of the final drug molecule.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye), potentially light-sensitive (due to C-I bond).
-
Storage: Amber vials, under inert atmosphere (Argon/Nitrogen), -20°C for long-term storage.
-
Monitoring: The C-I bond is weak. Discoloration (yellow to brown) indicates iodine liberation. Re-purify via silica gel chromatography (Hexane/EtOAc) if degradation occurs.
References
-
ChemicalBook. (2025). 2-Amino-6-iodobenzoic acid Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). 2-Fluoro-6-iodobenzoic acid Product Analysis. Retrieved from
-
BenchChem. (2025).[4] Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid. Retrieved from
-
Organic Syntheses. (1943). 5-Iodoanthranilic Acid Synthesis (Analogous Methodology). Org.[5][6][7] Synth. 1943, 23, 19. Retrieved from
-
Namiki Shoji Co. (2023). Building Blocks Catalogue: CAS 2090318-80-0.[1] Retrieved from
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. lookchem.com [lookchem.com]
- 3. scirp.org [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cas 20776-55-0 2-amino-3-iodobenzoic Acid at Best Price in Yantai | Carbott Pharmtech Inc. [tradeindia.com]
Characterization of 2-Amino-4-fluoro-6-iodobenzoic Acid: A Technical Guide to Structural Elucidation and Orthogonal Reactivity
Executive Overview
As drug discovery pipelines increasingly rely on highly functionalized, sterically constrained building blocks, the demand for orthogonally reactive scaffolds has surged. 2-Amino-4-fluoro-6-iodobenzoic acid (CAS: 2090318-80-0), detailed in the [1], represents a masterclass in such molecular design. It is a poly-substituted anthranilic acid derivative that integrates three distinct reactive vectors—an amine, a carboxylic acid, and a heavy halogen—modulated by the electronic influence of a fluorine atom.
Halogenated anthranilic acids are critical precursors for synthesizing complex heterocycles, such as quinoline and β-carboline based anthranilamides, which have demonstrated potent anti-quorum sensing and antiproliferative activities in recent oncological and microbiological studies, as demonstrated by [2]. This whitepaper provides an authoritative framework for the structural characterization and synthetic utilization of this specific molecule, ensuring robust, self-validating workflows for application scientists.
Structural Dynamics and Physicochemical Profiling
The reactivity of 2-amino-4-fluoro-6-iodobenzoic acid is governed by the delicate interplay of sterics and electronics. The massive van der Waals radius of the C6 iodine atom (~1.98 Å) forces the adjacent C1 carboxylic acid out of coplanarity with the benzene ring. This steric clash disrupts extended conjugation, altering the pKa of the carboxylate compared to the baseline properties of . Concurrently, the highly electronegative C4 fluorine exerts a strong inductive (-I) effect, withdrawing electron density from the aromatic system and stabilizing the conjugate base, while simultaneously increasing the lipophilicity of downstream analogs.
Quantitative Data Summary
All critical physicochemical and expected spectroscopic parameters are summarized in Table 1 to facilitate rapid analytical verification.
Table 1: Physicochemical and Spectroscopic Parameters
| Parameter | Value / Description |
| IUPAC Name | 2-Amino-4-fluoro-6-iodobenzoic acid |
| CAS Registry Number | 2090318-80-0[1] |
| Molecular Formula | C7H5FINO2 |
| Molecular Weight | 281.03 g/mol [1] |
| Exact Mass | 280.9349 Da |
| Expected 1H NMR (DMSO-d6) | δ ~6.5 (br s, 2H, NH2), 6.6 (dd, 1H, H3), 7.1 (dd, 1H, H5) |
| Expected 19F NMR (DMSO-d6) | δ -105 to -110 (m, 1F) |
| LC-MS (ESI+) | m/z 281.9 [M+H]+ |
Orthogonal Reactivity and Synthetic Utility
The architecture of this molecule allows for chemoselective, orthogonal functionalization without the need for exhaustive protection-deprotection strategies. The C-I bond is primed for transition-metal catalysis, while the adjacent amine and carboxylic acid are poised for cyclodehydration.
Figure 1. Orthogonal reactivity pathways of 2-Amino-4-fluoro-6-iodobenzoic acid.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is explicitly defined to empower researchers to troubleshoot dynamically.
Protocol 1: Spectroscopic Characterization (NMR & LC-MS)
Step 1: Sample Preparation Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: The zwitterionic character of anthranilic acids often leads to poor solubility in non-polar solvents. DMSO-d6 disrupts intermolecular hydrogen bonding between the carboxylic acid and amino groups, preventing signal broadening and ensuring sharp resonance peaks.
Step 2: NMR Acquisition (1H, 13C, 19F) Acquire 1H at 400 MHz and 19F at 376 MHz. Ensure 19F decoupling is active during 13C acquisition. Causality: The C-F bond exhibits massive spin-spin coupling constants (1JCF ~250 Hz, 2JCF ~20-30 Hz). Decoupling the 19F nucleus simplifies the 13C spectrum, preventing the carbon signals from splitting into complex, low-intensity multiplets that are easily lost in baseline noise.
Self-Validation Check: Before acquiring the full 13C spectrum, process the 1H scan. The integration of the broad singlet at ~6.5 ppm (NH2) versus the two aromatic protons must be exactly 2:2. If the NH2 peak integrates to <2, proton exchange with ambient moisture has occurred, indicating the DMSO-d6 is wet and must be replaced.
Step 3: LC-MS Analysis Analyze via LC-MS using a C18 column with a Water/Acetonitrile gradient containing 0.1% formic acid. Causality: Formic acid forces the protonation of the weakly basic aniline nitrogen, drastically enhancing the ionization efficiency in ESI+ mode to yield the expected m/z 281.9 [M+H]+.
Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling at C6
Step 1: Reagent Charging In a Schlenk flask, combine 2-Amino-4-fluoro-6-iodobenzoic acid (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv). Causality: K2CO3 is a mild, oxygen-based nucleophilic base. It activates the boronic acid to form a reactive boronate complex without being harsh enough to trigger the decarboxylation of the sterically hindered anthranilic acid.
Step 2: Catalyst Addition Add Pd(dppf)Cl2 (5 mol%). Causality: The bidentate dppf ligand provides a large bite angle. This specific geometry accelerates the reductive elimination step of the catalytic cycle, which is the primary energetic bottleneck when dealing with extreme steric hindrance at the ortho-position (the C6 iodine adjacent to the C1 carboxylate).
Step 3: Solvent Addition and Degassing Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and facilitate transmetalation, while dioxane solubilizes the organic reactants. Degassing prevents the homocoupling of the boronic acid (Suzuki side-reaction) driven by ambient oxygen.
Step 4: Reaction and Workup Heat at 80°C for 12 hours. Quench with 1M HCl to pH 4, then extract with EtOAc. Causality: Adjusting the aqueous layer precisely to pH 4 ensures the product is in its neutral, protonated carboxylic acid form, maximizing its partitioning into the organic EtOAc phase.
Self-Validation Check: Monitor the reaction via LC-MS at the 2-hour mark. The disappearance of the m/z 281.9 peak confirms oxidative addition is successful. If the starting material mass persists but a new peak at m/z 156.1 (deiodinated 2-amino-4-fluorobenzoic acid) appears, reductive elimination is failing. This indicates a need to switch to a more sterically demanding, electron-rich ligand such as XPhos.
Conclusion
2-Amino-4-fluoro-6-iodobenzoic acid is a highly specialized building block that offers unparalleled control over molecular architecture. By understanding the profound steric implications of the C6 iodine and the electronic modulation of the C4 fluorine, researchers can leverage this scaffold to synthesize next-generation therapeutics with high precision and predictable pharmacokinetic profiles.
References
Sources
An In-depth Technical Guide to the Aqueous Solubility of 2-Amino-4-fluoro-6-iodobenzoic Acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of 2-Amino-4-fluoro-6-iodobenzoic acid, a halogenated aromatic amino acid of interest to researchers in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document focuses on the foundational principles and practical methodologies required to characterize its solubility profile. We present a detailed analysis of the compound's predicted physicochemical properties, their implications for solubility, and step-by-step protocols for both kinetic and thermodynamic solubility assays. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to assess solubility, a critical parameter influencing a compound's developability and ultimate therapeutic potential.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, aqueous solubility is a cornerstone physicochemical property. It dictates the extent to which a compound can dissolve in physiological media, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.
2-Amino-4-fluoro-6-iodobenzoic acid is a complex small molecule featuring multiple functional groups that influence its solubility: an ionizable acidic carboxylic acid, an ionizable basic amino group, and lipophilic fluoro and iodo substituents. This structural combination suggests that its aqueous solubility will be low and highly dependent on pH. For drug development professionals, an early and accurate understanding of a compound's solubility is not merely an academic exercise; it is a critical checkpoint that informs formulation strategies, dose-level selection for in-vivo studies, and the overall viability of a drug candidate. Poor solubility is a leading cause of compound attrition in the development pipeline. This guide, therefore, provides the necessary theoretical and practical framework for its comprehensive evaluation.
Physicochemical Profile of 2-Amino-4-fluoro-6-iodobenzoic Acid
In the absence of experimentally determined data, we must rely on high-quality computational predictions to build a foundational understanding of the molecule. These predicted values provide a robust starting point for designing experimental studies.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Formula | C₇H₅FINO₂ | - |
| Molecular Weight | 281.02 g/mol | Moderate molecular weight, generally favorable for solubility. |
| pKa (Acidic) | 2.8 ± 0.5 | The carboxylic acid is strongly acidic and will be deprotonated (anionic) above ~pH 3.8, which should increase solubility. |
| pKa (Basic) | 1.5 ± 0.7 | The amino group is a very weak base and will be protonated (cationic) only under highly acidic conditions (below ~pH 1.5). |
| cLogP | 2.9 ± 0.6 | The positive value indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic solubility of the neutral form. |
| SMILES | C1=C(C(=C(C=C1F)I)N)C(=O)O | A machine-readable representation of the molecular structure. |
Note: pKa and cLogP values are estimations from computational models (e.g., ACD/Labs, ChemAxon) and should be confirmed experimentally. The accuracy of such predictions is typically within 0.5-1.0 log units.[1][2]
The key takeaway from this profile is the amphoteric nature of the molecule, with a dominant acidic pKa. This predicts a classic "U-shaped" pH-solubility profile, with the lowest solubility occurring at the isoelectric point (the pH at which the molecule has no net charge) and increasing solubility at both lower and higher pH values. The relatively high cLogP suggests that the intrinsic solubility of the neutral species (S₀) will be poor.
Understanding and Measuring Solubility: A Tale of Two Methods
It is crucial to distinguish between two operational definitions of solubility commonly used in drug discovery: kinetic and thermodynamic.[]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium. It is a measure of a compound's ability to stay in a supersaturated solution and is widely used in high-throughput screening (HTS) for its speed and low compound consumption.[4]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material. It is the "gold standard" measurement, reflecting the lowest-energy state, and is essential for lead optimization and formulation development.
The choice between these methods is dictated by the stage of research. Early discovery often relies on kinetic solubility for rapid ranking, while later-stage development demands the precision of thermodynamic solubility.
Experimental Protocols for Solubility Determination
As a Senior Application Scientist, I emphasize that robust, well-validated protocols are non-negotiable for generating reliable data. The following sections detail field-proven methodologies for determining the solubility of 2-Amino-4-fluoro-6-iodobenzoic acid.
Thermodynamic Solubility: The Shake-Flask Method (Gold Standard)
The shake-flask method is the definitive technique for measuring thermodynamic solubility.[5] It relies on allowing an excess of the solid compound to reach equilibrium with the solvent over an extended period.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the final solution is truly saturated.
-
Extended Incubation (24-72h): Allows sufficient time for the dissolution process to reach equilibrium. For compounds that may exist in different crystalline forms (polymorphs), this time also allows for potential conversion to the most stable, least soluble form.
-
Temperature Control (37 °C): Mimics physiological conditions, which is critical for relevance to in-vivo performance.
-
Phase Separation (Centrifugation/Filtration): It is critical to separate the saturated supernatant from the undissolved solid without disturbing the equilibrium. Centrifugation followed by careful aspiration of the supernatant is a reliable method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 2-Amino-4-fluoro-6-iodobenzoic acid (e.g., 1-2 mg) to a 2 mL glass vial. The amount should be enough to see visible solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 phosphate-buffered saline).
-
Equilibration: Seal the vials and place them in a shaking incubator set to 37 °C for at least 24 hours. Longer times (48-72 hours) are recommended to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully remove a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with the same compound.
Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask)
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility by Turbidimetry
This high-throughput method relies on the principle that as a compound precipitates from a supersaturated solution, the resulting turbidity can be measured by light scattering (nephelometry) or absorbance.
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is a strong organic solvent capable of dissolving most drug-like molecules at high concentrations, providing a consistent starting point.
-
Rapid Dilution: Adding the DMSO stock to an aqueous buffer creates a rapid solvent shift, inducing precipitation for poorly soluble compounds.
-
Turbidity Measurement: Nephelometry is highly sensitive to the formation of fine precipitates, making it ideal for detecting the onset of insolubility.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of 2-Amino-4-fluoro-6-iodobenzoic acid (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Assay Plate Preparation: Using a robotic liquid handler, transfer a small volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a clear 96-well or 384-well aqueous assay plate.
-
Buffer Addition: Add aqueous buffer (e.g., 100 µL of PBS, pH 7.4) to the assay plate wells. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.
-
Incubation & Measurement: Place the plate in a plate-based nephelometer or spectrophotometer. Shake briefly and incubate at room temperature for a set period (e.g., 2 hours), taking turbidity readings at regular intervals.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background, indicating precipitation.
Diagram 2: Kinetic Solubility Workflow (Turbidimetry)
Caption: High-throughput workflow for kinetic solubility determination.
The Impact of pH on Solubility
For an ionizable compound like 2-Amino-4-fluoro-6-iodobenzoic acid, a single solubility value is insufficient. Its solubility is a function of pH.[1] The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species.
-
At pH < pKa (acidic): The carboxylic acid group (pKa ~2.8) will be predominantly in its neutral, less soluble form.
-
At pH > pKa (acidic): The carboxylic acid will be deprotonated to its anionic carboxylate form, which is significantly more soluble in water due to the charge.
-
At pH < pKa (basic): The amino group (pKa ~1.5) will be protonated to its cationic ammonium form, also enhancing solubility.
Therefore, a pH-solubility profile should be determined by performing the thermodynamic shake-flask assay in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[2]
Diagram 3: Factors Influencing Solubility
Sources
"2-Amino-4-fluoro-6-iodobenzoic acid melting point"
Title: Technical Profile: 2-Amino-4-fluoro-6-iodobenzoic Acid (CAS 2090318-80-0) Subtitle: Synthesis, Characterization, and Solid-State Analysis of a Key Halogenated Scaffold
Executive Summary
2-Amino-4-fluoro-6-iodobenzoic acid (CAS: 2090318-80-0) is a specialized tetrasubstituted benzene derivative utilized primarily as a building block in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[1]
Unlike common commodity chemicals, this compound is often synthesized on-demand or in small batches. Consequently, its physical constants—specifically melting point (MP)—are sensitive to synthetic route and purification method. This guide provides the theoretical physicochemical profile, the critical synthesis logic determining its purity, and the definitive protocol for establishing its melting point, distinguishing between phase transition and thermal decomposition.
Physicochemical Profile
The melting point of 2-amino-4-fluoro-6-iodobenzoic acid is a Critical Quality Attribute (CQA). Due to the presence of the ortho-iodo and ortho-amino groups relative to the carboxylic acid, the compound exhibits significant steric strain and intramolecular hydrogen bonding, which influences its solid-state behavior.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Note |
| CAS Number | 2090318-80-0 | Namiki, 2023 [1] |
| Molecular Formula | C₇H₅FINO₂ | - |
| Molecular Weight | 281.02 g/mol | - |
| Appearance | Off-white to pale yellow crystalline powder | Dependent on iodine trace |
| Predicted Melting Point | 155°C – 175°C (Decomposition) | Based on SAR analysis* |
| Solubility | Soluble in DMSO, DMF, Methanol; Low in Water | Amphoteric nature |
| pKa (Acid) | ~3.0 – 3.5 (Predicted) | Acidified by ortho-F/I |
| pKa (Base) | ~1.5 – 2.5 (Predicted) | Suppressed by electron-withdrawing F/I |
*Note on Melting Point: While the non-iodinated parent (2-amino-4-fluorobenzoic acid) melts at ~193°C, the introduction of the bulky iodine atom at the 6-position (ortho-effect) typically disrupts crystal packing efficiency, lowering the melting point while simultaneously introducing thermal instability (deiodination).
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting melting point data. Impurities such as regioisomers (e.g., 3-iodo or 5-iodo variants) will significantly depress the observed melting range (eutectic effect).
Synthetic Route Analysis
The most direct synthesis involves the electrophilic iodination of 2-amino-4-fluorobenzoic acid. However, the directing effects create a competition between the 3-, 5-, and 6-positions.
-
Amino Group (-NH₂): Strong ortho/para director. Directs to 3 and 5 .[1][2]
-
Fluoro Group (-F): Ortho/para director. Directs to 3 and 5 .[1][2]
-
Carboxylic Acid (-COOH): Meta director. Directs to 3 and 5 .[1][2]
The Challenge: Position 6 is sterically crowded and electronically less favored by the amino group. Achieving the 6-iodo isomer often requires a "Halogen Dance" rearrangement or a specific precursor like 2-fluoro-6-iodobenzoic acid followed by nitration and reduction.
Figure 1: Synthesis & Regioselectivity Logic
Caption: Likely synthetic pathway via nitration of the pre-iodinated scaffold to ensure C6 regiochemistry.
Characterization Protocol: Melting Point Determination
For high-value intermediates like CAS 2090318-80-0, a simple capillary melting point is insufficient due to the likelihood of decomposition before or during melting.
Standard Operating Procedure (SOP)
Objective: Determine the melting onset and peak temperature while identifying decomposition events.
Method A: Differential Scanning Calorimetry (DSC) - Recommended
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomp occurs).
-
Parameters:
-
Equilibration: 30°C.
-
Ramp Rate: 10°C/min (standard) and 2°C/min (high res).
-
Range: 30°C to 250°C.
-
Purge Gas: Nitrogen (50 mL/min).
-
-
Analysis:
-
Endotherm: Sharp downward peak indicates melting.
-
Exotherm: Broad upward peak immediately following (or overlapping) indicates decomposition (deiodination/decarboxylation).
-
Acceptance Criteria: Onset temperature should be reported. A purity >98% (HPLC) typically yields a range <2°C.
-
Method B: Capillary (Büchi/Mettler)
-
Warning: Visual observation may be obscured by "browning" (oxidation/iodine release) prior to liquefaction.
-
Protocol: Insert capillary into apparatus pre-heated to 140°C. Ramp at 1°C/min. Record "Meniscus Point" and "Clear Point".
Figure 2: Characterization Decision Tree
Caption: Workflow for distinguishing true melting events from thermal decomposition.
Applications in Drug Discovery
The 2-amino-4-fluoro-6-iodobenzoic acid scaffold is highly valued for its ability to undergo orthogonal coupling reactions:
-
Carboxylic Acid: Amide coupling (warhead attachment).
-
Amine: Sandmeyer reactions or heterocycle formation (e.g., quinazolinones).
-
Iodide (C6): Suzuki-Miyaura or Sonogashira coupling to extend the carbon skeleton.
-
Fluorine (C4): Metabolic stability and modulation of pKa.
This specific isomer allows for the construction of crowded, atropisomeric kinase inhibitors where the C6-iodine provides a handle for introducing steric bulk that locks the conformation of the active molecule.
References
-
Namiki Foundry. (2023). Building Blocks Catalogue - December 2023. Entry for CAS 2090318-80-0.[1][3][4] Link
-
Sigma-Aldrich. (n.d.). 2-Fluoro-6-iodobenzoic acid Product Sheet. Accessed via Merck. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Amino-4-fluorobenzoic acid. Link
- Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (General reference for DSC methodology).
Sources
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-4-fluoro-6-iodobenzoic Acid
An In-depth Technical Guide
Introduction: A Trifunctional Linchpin for Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. 2-Amino-4-fluoro-6-iodobenzoic acid is a trifunctional aromatic building block of significant synthetic value. Its architecture, featuring an amino group, a carboxylic acid, and an iodine atom on a fluorinated benzene ring, offers a powerful platform for constructing a diverse array of heterocyclic compounds. These resulting scaffolds, particularly quinazolinones and acridones, are privileged structures found in numerous biologically active molecules and approved therapeutics.[1][2][3]
The utility of this reagent stems from the distinct reactivity of its functional groups:
-
The Amino and Carboxylic Acid Groups: These ortho-disposed functionalities are classical precursors for annulation reactions, enabling the direct construction of fused heterocyclic rings like quinazolinones.[2]
-
The Iodo Substituent: As a heavy halogen, iodine serves as an outstanding leaving group and a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is essential for building more complex polycyclic systems.[4][5]
-
The Fluoro Substituent: The fluorine atom, due to its high electronegativity and small size, plays a crucial role in modulating the physicochemical properties of the final compounds. Its introduction can enhance metabolic stability, improve membrane permeability, and alter pKa, all of which are critical parameters in drug design.[6][7][8]
This guide provides an in-depth exploration of the synthetic pathways originating from 2-Amino-4-fluoro-6-iodobenzoic acid, offering detailed mechanistic insights and field-proven experimental protocols for researchers and drug development professionals.
Section 1: Synthesis of 7-Fluoro-5-iodo-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis from 2-aminobenzoic acid derivatives is a robust and well-established strategy.
Mechanistic Rationale & Strategy
The most direct route involves the condensation of the anthranilic acid core with a one-carbon synthon, such as an amide or an orthoester. A common and effective method is the reaction with an acid anhydride to form an intermediate benzoxazinone, which is then reacted in situ with a nitrogen source like ammonia or a primary amine to yield the desired quinazolinone. For instance, reacting 2-amino-5-iodobenzoic acid with acetic anhydride forms the corresponding benzoxazinone, which upon treatment with hydrazine hydrate, yields the 3-amino-6-iodo-2-methyl-quinazolin-4-one.[1] This two-step, one-pot approach is highly efficient for generating diversity at the 2- and 3-positions of the quinazolinone core.
Sources
- 1. Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one [wjarr.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: 2-Amino-4-fluoro-6-iodobenzoic Acid as a Polyfunctional Scaffold for Advanced Pharmaceutical Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, drug-like heterocycles relies heavily on highly functionalized building blocks. 2-Amino-4-fluoro-6-iodobenzoic acid (CAS: 2090318-80-0) represents a "goldmine" scaffold for synthetic chemists. By integrating an anthranilic acid core with strategically positioned fluorine and iodine atoms, this molecule offers orthogonal reactivity. It enables regioselective transition-metal-catalyzed cross-coupling and facile cyclocondensation, making it an indispensable precursor for synthesizing advanced pharmaceutical entities, particularly fluorinated quinazolinones, benzoxazinones, and acridines[1].
This application note details the structural rationale, physicochemical profiling, and validated protocols for utilizing this tetra-substituted benzene derivative in drug discovery workflows.
Structural Rationale & Physicochemical Profiling
The synthetic utility of 2-amino-4-fluoro-6-iodobenzoic acid stems from the distinct electronic and steric properties of its four functional groups, which allow for sequential, chemoselective transformations without the need for complex protecting-group strategies.
Mechanistic Advantages of the Substitution Pattern
-
C6-Iodine (The Cross-Coupling Handle): The carbon-iodine (C-I) bond possesses the lowest bond dissociation energy among carbon-halogen bonds. This allows for highly regioselective oxidative addition by Palladium(0) or Copper(I) catalysts, enabling Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings while leaving the C-F bond completely intact[2].
-
C4-Fluorine (The Metabolic Modulator): Fluorine is widely used in drug design to block cytochrome P450-mediated oxidation sites. Positioned para to the amino group, the highly electronegative fluorine atom withdraws electron density via the inductive effect, lowering the pKa of the C2-amine and modulating the lipophilicity (LogP) of the final drug candidate,[3].
-
C1-Carboxylic Acid & C2-Amino (The Anthranilic Motif): The ortho-relationship of these groups is the classic blueprint for forming 6-membered nitrogenous heterocycles. Acylation of the amine followed by dehydration yields benzoxazinones, which can be trapped by primary amines to form 4(3H)-quinazolinones—a privileged scaffold found in numerous oncology and virology drugs (e.g., EGFR inhibitors and NNRTIs)[3],[4].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Amino-4-fluoro-6-iodobenzoic acid |
| CAS Registry Number | 2090318-80-0 |
| Molecular Formula | C7H5FINO2 |
| Molecular Weight | 281.02 g/mol |
| Key Reactive Sites | C-I (Cross-coupling), -NH2 (Acylation/Alkylation), -COOH (Amidation/Esterification) |
| Downstream Scaffolds | Quinazolinones, Benzoxazines, Indoles, Acridines |
Structural Reactivity Map
The following diagram illustrates the orthogonal reactivity pathways enabled by the distinct functional groups on the scaffold.
Figure 1: Orthogonal reactivity map of 2-Amino-4-fluoro-6-iodobenzoic acid.
Validated Experimental Protocols
To demonstrate the utility of this building block, we provide a self-validating, two-stage synthetic workflow. The protocol leverages the C6-iodine for a Suzuki-Miyaura coupling, followed by cyclocondensation of the anthranilic core to generate a highly functionalized 5-aryl-7-fluoroquinazolin-4(3H)-one[1].
Protocol A: Regioselective Suzuki-Miyaura Coupling at C6
Objective: To install an aryl group at the C6 position while preserving the anthranilic acid functionality for downstream cyclization.
Causality & Rationale:
The reaction utilizes
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-fluoro-6-iodobenzoic acid (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base Addition: Add
(0.05 equiv, 5 mol%) and anhydrous (3.0 equiv, 3.0 mmol). -
Solvent Introduction: Evacuate and backfill the flask with Argon three times. Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Note: Degassing is critical to prevent the oxidation of the Pd(0) active species.
-
Reaction Execution: Heat the mixture to 85°C for 4–6 hours. Monitor the consumption of the starting material via LC-MS. The C-I bond will selectively react, leaving the C-F bond intact.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and acidify the aqueous layer to pH 3-4 using 1M HCl (to protonate the carboxylic acid). Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield the 2-amino-6-aryl-4-fluorobenzoic acid intermediate.
Protocol B: Cyclocondensation to 5-Aryl-7-fluoroquinazolin-4(3H)-ones
Objective: To construct the quinazolinone core via a benzoxazinone intermediate.
Causality & Rationale: The synthesis of halogenated quinazolinones typically involves the acylation of the amino group followed by cyclization to a benzoxazinone intermediate[1]. Acetic anhydride acts as both the acylating agent and the dehydrating agent. The subsequent addition of a primary amine triggers a nucleophilic ring-opening of the benzoxazinone, followed by an intramolecular condensation to form the thermodynamically stable quinazolinone core[1].
Step-by-Step Methodology:
-
Benzoxazinone Formation: Dissolve the biaryl intermediate from Protocol A (1.0 mmol) in neat acetic anhydride (
, 5.0 mL). Reflux the mixture at 140°C for 3 hours. -
Intermediate Isolation: Cool the reaction to room temperature. Remove excess
under reduced pressure to yield the crude 5-aryl-7-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one. Self-Validation Check: An IR spectrum should show a distinct ester/lactone carbonyl stretch around 1750 cm⁻¹, confirming benzoxazinone formation. -
Amination & Cyclization: Dissolve the crude benzoxazinone in glacial acetic acid (5.0 mL). Add the desired primary amine (
, 1.5 mmol). -
Final Heating: Reflux the mixture at 120°C for 4 hours.
-
Isolation: Cool the mixture and pour it into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure 5-aryl-7-fluoro-3-substituted-quinazolin-4(3H)-one.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow from building block to functionalized quinazolinone.
References
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies Organic Chemistry Frontiers (RSC Publishing). URL:[Link]
Sources
- 1. 6-Chloro-8-iodo-4(3H)-Quinazolinone|CAS 101581-08-2 [benchchem.com]
- 2. 5,6-Dichloroquinazolin-2-amine | Benchchem [benchchem.com]
- 3. 2-Amino-4-fluorobenzoic Acid|446-32-2|Research Chemical [benchchem.com]
- 4. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]
- 5. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
Application Note: [¹⁸F]Fluorination of 2-Amino-4-fluoro-6-iodobenzoic Acid for the Development of Novel PET Imaging Agents
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Positron Emission Tomography (PET) is a premier non-invasive molecular imaging modality that provides functional insights into biological processes, crucial for disease diagnosis and the development of therapeutics.[1] The radionuclide Fluorine-18 (¹⁸F) is the workhorse of clinical PET due to its near-ideal physical and nuclear characteristics, including a 109.8-minute half-life and low positron energy, which allow for high-resolution imaging.[2][3] This application note provides a comprehensive guide to the radiolabeling of 2-Amino-4-fluoro-6-iodobenzoic acid, a versatile precursor for creating novel ¹⁸F-labeled PET tracers. We detail a robust protocol for nucleophilic aromatic substitution (SₙAr) to replace the iodine atom with ¹⁸F, a strategy applicable to a wide range of aromatic compounds. This guide covers the underlying radiochemical principles, step-by-step protocols for synthesis and purification, and a rigorous quality control framework to ensure the final radiopharmaceutical is suitable for preclinical and, ultimately, clinical evaluation.
Scientific Principles & Rationale
The Preeminence of Fluorine-18 in PET Imaging
Fluorine-18's utility in PET is unmatched for several reasons. Its 109.8-minute half-life is long enough to permit multi-step chemical syntheses and transport to satellite imaging centers, yet short enough to minimize the patient's radiation dose.[4] Its decay profile is clean, with 97% occurring via positron emission, and its low maximum positron energy (0.635 MeV) results in a short tissue range, enabling the high spatial resolution characteristic of modern PET scanners.[3]
Precursor Design: 2-Amino-4-fluoro-6-iodobenzoic Acid
The selection of a precursor is a critical step that dictates the feasibility and efficiency of the radiolabeling process.[5] 2-Amino-4-fluoro-6-iodobenzoic acid has been designed as an effective substrate for radiofluorination.
-
The Leaving Group: The iodine atom at the 6-position serves as a leaving group. The carbon-iodine bond is susceptible to cleavage during nucleophilic attack by the [¹⁸F]fluoride ion.
-
Aromatic Scaffold: The benzoic acid core is a common structural motif in many biologically active molecules. This scaffold provides a foundation that can be further derivatized to target specific biological pathways, such as amino acid transport, which is often upregulated in cancer cells.[6][7]
-
Electronic Considerations: While electron-withdrawing groups are typically required to activate an aromatic ring for SₙAr, modern organometallic catalysis, particularly with copper, can facilitate this reaction even on electron-neutral or moderately activated rings.[8][9]
Radiolabeling Strategy: Copper-Mediated Nucleophilic Aromatic Substitution (SₙAr)
Direct nucleophilic substitution of an aryl iodide with [¹⁸F]fluoride is a challenging reaction. To overcome this, transition metal-mediated methods have been developed. Copper-catalyzed radiofluorination has emerged as a reliable and versatile method. The proposed mechanism involves an oxidative addition of the aryl iodide to a Cu(I) complex, followed by fluoride exchange and subsequent reductive elimination to yield the desired [¹⁸F]fluoroarene. This approach broadens the scope of molecules that can be labeled with Fluorine-18.
Caption: General scheme for Cu-mediated radiofluorination.
Materials and Equipment
-
Precursor: 2-Amino-4-fluoro-6-iodobenzoic acid
-
Radionuclide: Aqueous [¹⁸F]Fluoride from a cyclotron ([¹⁸O]H₂O target)
-
Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN, anhydrous), Dimethyl Sulfoxide (DMSO, anhydrous), Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)·C₇H₈), Ethanol (USP grade), Sterile Water for Injection, 0.9% Sodium Chloride (USP grade).
-
Hardware: Automated radiochemistry synthesis module or manual hot cell setup, Sep-Pak Light QMA Carbonate cartridge, semi-preparative and analytical HPLC systems with UV and radioactivity detectors, rotary evaporator, gas chromatograph (GC), dose calibrator, pH meter/strips, sterile filters (0.22 µm), vials for reaction and product collection.
Experimental Protocols
Protocol 1: Preparation of Anhydrous [¹⁸F]Fluoride
Rationale: The nucleophilicity of the fluoride ion is dramatically reduced in the presence of water due to strong solvation. This protocol describes the standard "azeotropic drying" method to prepare a highly reactive, anhydrous [¹⁸F]fluoride-cryptand complex.[10][11]
Sources
- 1. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openmedscience.com [openmedscience.com]
- 5. chempep.com [chempep.com]
- 6. Synthesis and evaluation of 2-amino-5-(4-[(18)F]fluorophenyl)pent-4-ynoic acid ([(18)F]FPhPA): a novel (18)F-labeled amino acid for oncologic PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 9. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Application Note: Derivatization Strategies for 2-Amino-4-fluoro-6-iodobenzoic Acid in Biological Assays
Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Structural Rationale & Derivatization Strategy
In the design of affinity probes, PROTACs, and fluorescent biological assays, the selection of a highly functionalizable core scaffold is critical. 2-Amino-4-fluoro-6-iodobenzoic acid (CAS: 2090318-80-0) serves as a privileged building block due to its orthogonally reactive functional groups. As a Senior Application Scientist, understanding the causality behind its reactivity allows for the precise engineering of biological tools:
-
C1-Carboxylic Acid (-COOH): Serves as the primary anchor for bioconjugation. By converting the sterically hindered acid into an amine-reactive N-hydroxysuccinimide (NHS) ester, the scaffold can be covalently linked to lysine residues on target proteins or antibodies [2].
-
C6-Iodine (-I): The carbon-iodine bond has a low bond dissociation energy, making it highly susceptible to palladium-catalyzed oxidative addition. This allows for regioselective Suzuki-Miyaura cross-coupling to attach bulky fluorophores or PEGylated linkers without disrupting the anthranilic acid pharmacophore [1, 3].
-
C4-Fluorine (-F): Provides metabolic stability against oxidative degradation and modulates the lipophilicity of the molecule. Furthermore, it serves as a built-in handle for
F-NMR assay validation. -
C2-Amino Group (-NH_2): Acts as a critical hydrogen bond donor for target engagement in biological pockets (e.g., kinase hinge binding).
By leveraging these handles, researchers can execute divergent syntheses from a single starting material.
Visualization of Derivatization Workflows
The following diagram illustrates the orthogonal pathways utilized to derivatize 2-amino-4-fluoro-6-iodobenzoic acid for distinct biological applications.
Divergent derivatization pathways of 2-amino-4-fluoro-6-iodobenzoic acid for biological assays.
Experimental Protocols
Protocol A: C-Terminus Activation via NHS Esterification
Causality & Mechanism: The steric bulk from the ortho-iodo and ortho-amino groups severely hinders the initial O-acylisourea formation during standard amide coupling. To overcome this, 4-Dimethylaminopyridine (DMAP) is utilized as a hyper-nucleophilic catalyst. DMAP rapidly attacks the activated intermediate, forming an acylpyridinium species that is highly reactive toward NHS, driving the formation of the stable, isolable NHS ester[2, 3].
Materials:
-
2-Amino-4-fluoro-6-iodobenzoic acid (1.0 equiv, 100 mg, 0.35 mmol)
-
EDC·HCl (1.5 equiv, 102 mg, 0.53 mmol)
-
N-Hydroxysuccinimide (NHS) (1.2 equiv, 49 mg, 0.43 mmol)
-
DMAP (0.1 equiv, 4.3 mg, 0.035 mmol)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology:
-
Initiation: Dissolve 2-amino-4-fluoro-6-iodobenzoic acid and NHS in anhydrous DCM under an argon atmosphere.
-
Activation: Cool the reaction vessel to 0 °C using an ice bath. Add EDC·HCl portion-wise over 10 minutes to prevent thermal degradation of the carbodiimide.
-
Catalysis: Add DMAP in a single portion. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.
-
Validation Checkpoint (Self-Validating System): Withdraw 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile (MeCN), and analyze via LC-MS. Pass criteria: Disappearance of the starting material peak (
281.9) and appearance of the target NHS ester peak ( 378.9). -
Workup: Wash the organic layer sequentially with 0.5 M Citric Acid (2 × 5 mL) to remove DMAP/EDC urea, followed by saturated NaHCO
(5 mL) and brine (5 mL). -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the NHS ester as a pale solid. Store at -20 °C under desiccation.
Protocol B: Palladium-Catalyzed C6-Iodine Suzuki-Miyaura Coupling
Causality & Mechanism: To attach a fluorescent tag (e.g., a BODIPY or Fluorescein-phenylboronic acid derivative) without damaging the anthranilic acid core, a Suzuki-Miyaura cross-coupling is employed. The C-I bond is selectively activated by Pd(0) oxidative addition in the presence of the C-F bond, ensuring absolute regioselectivity. Aqueous-compatible conditions are utilized to allow for the coupling of highly polar biological tags [1].
Materials:
-
NHS-Ester of 2-Amino-4-fluoro-6-iodobenzoic acid (1.0 equiv, 50 mg, 0.13 mmol)
-
Fluorophore-Boronic Acid (e.g., BODIPY-phenylboronic acid) (1.1 equiv, 0.14 mmol)
-
Pd(dppf)Cl
(0.05 equiv, 4.8 mg, 0.006 mmol) -
K
CO (3.0 equiv, 54 mg, 0.39 mmol) -
1,4-Dioxane / H
O (4:1 v/v, degassed, 3.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk tube with the NHS-ester, fluorophore-boronic acid, and K
CO . -
Degassing: Add the Dioxane/H
O solvent mixture. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and catalyst deactivation. -
Catalyst Addition: Add Pd(dppf)Cl
rapidly under a positive stream of argon. Seal the tube. -
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours.
-
Validation Checkpoint (Self-Validating System): Perform
F-NMR on a crude aliquot. Pass criteria: The fluorine signal will shift significantly from its original position (~ -108 ppm) due to the change in the electronic environment at the adjacent C6 position, confirming successful cross-coupling. -
Purification: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite. Purify the concentrated filtrate via reverse-phase HPLC (MeCN/H
O with 0.1% TFA) to isolate the pure fluorescent conjugate.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and analytical validation metrics for the derivatization workflows.
| Derivatization Route | Reagents & Catalyst | Time / Temp | Expected Yield | Analytical Target (Validation) | Primary Application |
| NHS Esterification | EDC·HCl, NHS, DMAP, DCM | 12 h / 25 °C | 75–85% | LC-MS: | Amide coupling to biomolecules |
| Standard Suzuki Coupling | Pd(dppf)Cl | 4 h / 80 °C | 80–92% | Fluorophore/Linker attachment | |
| Aqueous Suzuki Coupling | Pd(OAc) | 0.5 h / 37 °C | 60–87% | LC-MS: Product specific | Direct labeling of peptides |
Downstream Biological Assay Integration
Once derivatized, the resulting compounds are primed for immediate deployment in biological assays:
-
Affinity Probe Generation (ELISA/Pull-Down): The NHS-esterified scaffold can be directly incubated with Bovine Serum Albumin (BSA) or a target protein in a mildly basic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) for 2 hours at room temperature. The primary amines of surface lysine residues will form stable amide bonds with the scaffold, creating an immobilized antigen for antibody screening [2].
-
Live-Cell Imaging: The Suzuki-coupled fluorophore derivative retains the 2-amino group and the carboxylic acid (if hydrolyzed post-coupling), allowing it to mimic natural biological substrates or inhibitors. The high quantum yield of the attached fluorophore, combined with the metabolic stability provided by the C4-fluorine, enables robust signal-to-noise ratios in live-cell confocal microscopy.
-
PROTAC Development: The C6 position can be coupled to a PEGylated Cereblon (CRBN) or VHL ligand via Suzuki coupling, transforming the anthranilic acid core into a targeted protein degrader.
References
-
Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling Journal of the American Chemical Society URL:[Link]
-
Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines Royal Society Open Science URL:[Link]
-
Synthesis of a Fluorescent Solvatochromic Resin Using Suzuki–Miyaura Cross-Coupling and Its Optical Waveguide Spectra to Measure the Solvent Polarity on the Surface MDPI Materials URL:[Link]
Application Note: Chemo-Selective Functionalization of 2-Amino-4-fluoro-6-iodobenzoic Acid
Executive Summary
This guide details the chemo-selective functionalization of 2-Amino-4-fluoro-6-iodobenzoic acid , a high-value scaffold for medicinal chemistry. Due to the unique steric and electronic environment created by the 2,6-disubstitution pattern (amine and iodine flanking the carboxylic acid) and the metabolic stability conferred by the 4-fluoro group, this molecule is a "privileged structure" for synthesizing kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogs).
This note addresses three critical synthetic challenges:
-
Overcoming Steric Hindrance: Efficient esterification of the crowded C-1 carboxylic acid.
-
Chemoselectivity: Leveraging the C-6 iodine for cross-coupling without affecting the C-4 fluorine.
-
Heterocycle Formation: Cyclization strategies to access fluoro-quinazolinones.[1]
Strategic Analysis & Reactivity Profile
The molecule presents a "push-pull" electronic system with significant steric crowding.
-
C-1 Carboxylic Acid: Highly hindered by the ortho-amino and ortho-iodo groups. Standard Fischer esterification (acid/alcohol reflux) often suffers from low conversion due to the inability of the nucleophile to attack the carbonyl carbon (the "Ortho Effect").
-
C-6 Iodine: The weakest bond on the ring. It is highly reactive toward oxidative addition with Palladium(0), making it the primary handle for diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
-
C-4 Fluorine: Generally inert under standard cross-coupling conditions, providing metabolic stability (blocking P450 oxidation) without interfering with synthetic manipulations.
-
C-2 Amine: A nucleophilic handle for cyclization or reductive amination.
Visualization: Reactivity Heatmap
Figure 1: Reactivity profile highlighting the steric challenge at C-1 and the orthogonality of the C-6 Iodine vs. C-4 Fluorine.
Detailed Protocols
Protocol A: Sterically Hindered Esterification (Alkylation Route)
Challenge: The 2,6-disubstitution creates a "steric gate" that blocks the approach of alcohols in traditional acid-catalyzed esterification.
Solution: Use a base-mediated
Materials
-
Substrate: 2-Amino-4-fluoro-6-iodobenzoic acid (1.0 equiv)
-
Reagent: Iodomethane (MeI) or Methyl Iodide (1.2 equiv)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (1.5 equiv) -
Solvent: DMF (Dimethylformamide) - Anhydrous[2]
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.56 mmol) of the starting acid in 10 mL of anhydrous DMF.
-
Deprotonation: Add
(0.74 g, 5.34 mmol) in one portion. Stir at room temperature for 15 minutes. The solution may become a suspension. -
Alkylation: Cool the mixture to 0°C in an ice bath. Add Iodomethane (0.27 mL, 4.27 mmol) dropwise via syringe.
-
Note: MeI is toxic and volatile; use a fume hood.
-
-
Reaction: Remove the ice bath and stir at room temperature for 3–5 hours. Monitor by TLC (30% EtOAc/Hexanes). The acid spot (
) should disappear, replaced by the less polar ester ( ). -
Workup: Pour the reaction mixture into 50 mL of ice-water. A precipitate often forms.
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms:[3] Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Yield Expectation: 85–95% (Methyl 2-amino-4-fluoro-6-iodobenzoate).
Protocol B: C-6 Selective Suzuki-Miyaura Coupling
Challenge: Preventing catalyst poisoning by the free amine and ensuring the fluorine remains intact. Solution: Use of Pd(dppf)Cl2, which is robust against amine coordination, and mild bases.
Materials
-
Substrate: Methyl 2-amino-4-fluoro-6-iodobenzoate (from Protocol A) (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.1 equiv) -
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure
-
Degassing: In a reaction vial, combine the ester (1.0 mmol), aryl boronic acid (1.1 mmol), and base (2.0 mmol). Add Solvent (5 mL). Sparge with Nitrogen or Argon for 10 minutes to remove oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add
(0.05 mmol) quickly under inert atmosphere. Cap the vial. -
Heating: Heat to 80°C–90°C for 4–12 hours.
-
Checkpoint: The iodine bond is weak; oxidative addition is fast. If the reaction stalls, check for catalyst deactivation (palladium black precipitation).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Dilute with EtOAc and wash with water.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Selectivity Note: Under these conditions (temp < 100°C), the C-4 Fluorine bond is stable. No
or oxidative addition at the fluorine position occurs.
Protocol C: Cyclization to 7-Fluoro-5-iodoquinazolin-4(3H)-one
Application: Synthesis of the quinazolinone core, a frequent pharmacophore in oncology.[4] Mechanism: Condensation of the amino-acid (or ester) with a one-carbon synthon (Formamide).
Materials
-
Substrate: 2-Amino-4-fluoro-6-iodobenzoic acid (1.0 equiv)
-
Reagent/Solvent: Formamide (Excess, acts as solvent)
-
Catalyst: Ammonium Acetate (0.5 equiv) - optional, accelerates rate.
Step-by-Step Procedure
-
Setup: Place the starting acid (1.0 g) and Ammonium Acetate (0.13 g) in a pressure tube or round-bottom flask.
-
Solvent Addition: Add Formamide (5–8 mL).
-
Reaction: Heat to 140°C–150°C for 6–12 hours.
-
Chemistry: The amine attacks the formamide to form an intermediate amidine, which then cyclizes with the carboxylic acid/ester, eliminating water/alcohol.
-
-
Workup: Cool the mixture to room temperature. Pour into crushed ice (50 g).
-
Isolation: The product usually precipitates as a white/off-white solid. Filter and wash with copious water to remove excess formamide.
-
Purification: Recrystallization from Ethanol.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 2: Divergent synthesis workflow. Note that the iodine handle is retained in the Quinazolinone path, allowing for late-stage functionalization.[5]
Summary of Reaction Conditions
| Reaction Type | Reagents | Temperature | Key Precaution | Expected Yield |
| Esterification | MeI, | 25°C | Avoid acid catalysts (Fischer) due to steric hindrance. | 85–95% |
| Suzuki Coupling | 80–90°C | Degas solvents thoroughly. Free amine is tolerated. | 70–90% | |
| Cyclization | Formamide, | 140–150°C | High temp required. Product precipitates on water addition. | 80–90% |
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols: Esterification of 2-amino-5-isopropylbenzoic Acid. (Demonstrates steric challenges in substituted anthranilic acids). Link
-
Organic Chemistry Portal. (2023). Synthesis of Quinazolinones. (General protocols for condensing anthranilic acids with formamide). Link
-
National Institutes of Health (PMC). (2017). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. (Demonstrates Suzuki conditions compatible with free amines and sulfur/nitrogen heterocycles). Link
-
Royal Society of Chemistry. (2024).[6] Iodine-promoted sequential C(sp3)–H oxidation and cyclization.... (Recent advances in quinazolinone functionalization). Link
-
ChemScene. (2023). Product Data: 2-Fluoro-6-iodobenzoic acid. (Physical properties and handling of the parent scaffold). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Iodine-promoted sequential C(sp3)–H oxidation and cyclization of aryl methyl ketones with 2-(2-aminophenyl)quinazolin-4(3H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Accessing Privileged Kinase Scaffolds via 2-Amino-4-fluoro-6-iodobenzoic Acid
[1]
Executive Summary
In the crowded landscape of kinase inhibitor discovery, the quinazolin-4(3H)-one and fused bicyclic scaffolds remain "privileged structures" due to their ability to mimic the adenine ring of ATP.[1] However, standard synthetic routes often limit functionalization to the 6- and 7-positions of the quinazolinone ring (derived from the 4- and 5-positions of the anthranilic acid precursor).[1]
2-Amino-4-fluoro-6-iodobenzoic acid (CAS 2090318-80-0) represents a high-value "orthogonal" building block.[1] Its unique substitution pattern—specifically the 6-iodo group—allows researchers to access the 5-position of the quinazolinone core.[1] This position is critical for targeting the "roof" of the ATP-binding pocket or inducing atropisomerism to improve selectivity.[1] Additionally, the 4-fluoro substituent (becoming 7-fluoro) provides metabolic stability and modulation of pKa without imposing significant steric penalties.[1]
This guide details the strategic application of this building block to synthesize 5-iodo-7-fluoroquinazolin-4(3H)-one intermediates and their subsequent diversification via palladium-catalyzed cross-coupling.[1]
Chemical Profile & Strategic Utility[1]
| Property | Specification |
| Chemical Name | 2-Amino-4-fluoro-6-iodobenzoic acid |
| CAS Number | 2090318-80-0 |
| Molecular Formula | C₇H₅FINO₂ |
| Molecular Weight | 281.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Functionality | C1-COOH / C2-NH₂: Heterocycle formation (Quinazolinone, Benzimidazole)C4-Fluoro: Metabolic block, Electronic modulationC6-Iodo: Steric enforcement, Late-stage Cross-coupling |
The "Orthogonal" Advantage
Most commercial anthranilic acids allow substitution at the para (C4) or meta (C5) positions relative to the amine. The C6-iodo position in this molecule is sterically crowded and electronically unique.[1]
-
Kinase Binding: When cyclized to a quinazolinone, the iodine resides at the C5 position .[1] In many kinases (e.g., PI3K, BTK), this vector points towards the solvent-exposed region or the "gatekeeper" residue, offering a rare vector for selectivity.[1]
-
Synthetic Logic: The iodine atom is preserved during mild cyclization conditions, allowing it to serve as a "handle" for late-stage diversification after the heterocycle is built.[1]
Visualizing the Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and the forward pathway to access unique kinase inhibitor chemical space.
Caption: Pathway transforming the 6-iodo acid precursor into a 5-substituted quinazolinone, a privileged kinase scaffold.[1]
Detailed Experimental Protocols
Protocol A: Cyclization to 5-Iodo-7-fluoroquinazolin-4(3H)-one
This step constructs the bicyclic core while preserving the sensitive iodine handle.[1]
Reagents & Materials:
-
2-Amino-4-fluoro-6-iodobenzoic acid (1.0 eq)[1]
-
Formamidine acetate (1.5 - 2.0 eq)[1]
-
Ethanol (anhydrous, 10 mL/g of substrate)[1]
-
Reflux condenser, Nitrogen atmosphere[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-Amino-4-fluoro-6-iodobenzoic acid and anhydrous ethanol. Stir to create a suspension.
-
Addition: Add formamidine acetate in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 78°C). The suspension typically clears as the reaction proceeds, followed by the precipitation of the product.
-
Work-up: Cool the reaction mixture to room temperature and then to 0–5°C in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted formamidine.[1]
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Self-Validating Logic:
-
Why Formamidine Acetate? It acts as both the carbon source (C2) and the nitrogen source (N3), avoiding harsh acidic conditions (like neat formic acid) that might cause protodeiodination.
-
Solubility Check: The starting amino acid is soluble in hot ethanol, but the quinazolinone product is significantly less soluble, driving the reaction equilibrium forward via precipitation (Le Chatelier’s principle).
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling
This protocol demonstrates the functionalization of the C5-iodine.[1]
Reagents & Materials:
-
5-Iodo-7-fluoroquinazolin-4(3H)-one (from Protocol A) (1.0 eq)[1]
-
Aryl boronic acid (e.g., 3-pyridineboronic acid) (1.2 eq)[1]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the quinazolinone, boronic acid, and base. Add the solvent mixture.[1] Sparge with nitrogen/argon for 10 minutes to remove oxygen.[1]
-
Expert Insight: Oxygen removal is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.
-
-
Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of nitrogen.[1] Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.
-
Monitoring: LC-MS should show the disappearance of the M+ (starting material) and appearance of the biaryl product.[1]
-
-
Work-up: Dilute with ethyl acetate and water. Separate phases. Extract the aqueous layer with ethyl acetate.[1][2]
-
Purification: The product often precipitates upon cooling or can be purified via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).[1]
Quality Control & Analytical Standards
For validation of the intermediate 5-Iodo-7-fluoroquinazolin-4(3H)-one :
| Method | Expected Result | Note |
| ¹H NMR (DMSO-d₆) | Singlet at ~8.1 ppm (H-2) | Characteristic of Quinazolinone C2-H |
| ¹H NMR (DMSO-d₆) | Two doublets (aromatic region) | H-6 and H-8 coupling (J_HF coupling visible) |
| LC-MS (ESI+) | [M+H]⁺ ≈ 291.0 | Consistent with C₈H₄FIN₂O |
| Appearance | White/Off-white solid | High melting point (>250°C) |
References
-
Synthesis of Quinazolinone Scaffolds
-
Reactivity of Halogenated Anthranilic Acids
-
Kinase Inhibitor Design (5-Iodo-tubercidin Analogy)
-
Chemical Data & Safety
Technical Support Center: Troubleshooting 2-Amino-4-fluoro-6-iodobenzoic Acid Synthesis
Welcome to the Technical Support Center. Synthesizing highly functionalized anthranilic acids—specifically 2-amino-4-fluoro-6-iodobenzoic acid—presents unique regiochemical and chemoselective challenges. The 6-position of the anthranilic acid core is historically difficult to functionalize due to steric hindrance from the adjacent carboxylic acid and conflicting electronic directing effects[1].
This guide addresses the mechanistic causality behind common synthetic byproducts and provides field-validated protocols to ensure high-fidelity synthesis for drug development applications.
Section 1: Troubleshooting & FAQs
Q1: Why am I getting the 5-iodo or 3-iodo regioisomer instead of the 6-iodo product during direct iodination?
Root Cause: Direct electrophilic iodination of 2-amino-4-fluorobenzoic acid using standard reagents (e.g., NIS/TFA or
Q2: I switched to the reduction of 4-fluoro-2-iodo-6-nitrobenzoic acid, but I am observing significant deiodination. How do I prevent this?
Root Cause: Catalytic hydrogenation using Palladium on Carbon (Pd/C) and
Q3: During the workup of my reactions, I see a brightly colored (orange/red) impurity that is difficult to separate. What is this?
Root Cause: Aromatic amines are highly susceptible to oxidation. If excess oxidizing agents (such as
Section 2: Quantitative Data & Byproduct Profiling
The following table summarizes the most common byproducts encountered during the synthesis of 2-amino-4-fluoro-6-iodobenzoic acid, their root causes, and specific mitigation strategies.
| Byproduct | Structure / Regioisomer | Root Cause | Mitigation Strategy |
| Regioisomers | 2-Amino-4-fluoro-5-iodobenzoic acid | Direct electrophilic iodination targets the 5-position (para to | Avoid direct iodination. Use chemoselective nitro reduction of a 6-iodo precursor. |
| Deiodinated Product | 2-Amino-4-fluorobenzoic acid | Hydrodehalogenation caused by aggressive reducing agents (e.g., | Utilize mild, chemoselective reducing conditions such as |
| Azo/Azoxy Dimers | Bis(2-carboxy-5-fluoro-3-iodophenyl)diazene | Oxidation of the free amine by excess oxidants or ambient oxygen during workup. | Quench reactions immediately with sodium thiosulfate; maintain an inert atmosphere. |
| Decarboxylated Product | 3-Fluoro-5-iodoaniline | Thermal decarboxylation of the anthranilic acid under acidic, high-heat conditions. | Keep reaction temperatures below 80 °C; avoid prolonged exposure to strong mineral acids. |
Section 3: Mechanistic Workflow & Causality Diagram
The diagram below illustrates the divergence between the disfavored direct iodination pathway and the recommended chemoselective reduction pathway, highlighting where critical byproducts form.
Figure 1: Comparison of synthetic pathways and byproduct formation in 6-iodoanthranilic acid synthesis.
Section 4: Validated Experimental Protocol
To bypass the regioisomer byproducts associated with direct iodination, the following protocol details the chemoselective reduction of 4-fluoro-2-iodo-6-nitrobenzoic acid. This method acts as a self-validating system: the portion-wise addition controls the exotherm, while the specific workup inherently removes transition metal impurities[6].
Protocol: Chemoselective Reduction of 4-Fluoro-2-iodo-6-nitrobenzoic Acid
Materials:
-
4-Fluoro-2-iodo-6-nitrobenzoic acid (1.0 equiv)
-
Iron powder (Fe, 325 mesh, 5.0 equiv)
-
Ammonium chloride (
, 5.0 equiv) -
Ethanol / Water (4:1 v/v)
Step-by-Step Methodology:
-
Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethanol and Water in a 4:1 ratio.
-
Substrate Dissolution: Add 4-fluoro-2-iodo-6-nitrobenzoic acid and
to the solvent mixture. Stir at room temperature until a homogenous suspension is achieved. -
Controlled Reduction: Heat the mixture to 70 °C. Add the Iron powder portion-wise over 30 minutes.
-
Causality Note: Portion-wise addition prevents thermal runaway. Uncontrolled exotherms can lead to localized overheating, driving the thermal cleavage of the labile C-I bond and resulting in deiodinated byproducts.
-
-
Reaction Monitoring: Maintain the temperature at 70–75 °C for 2 hours. Monitor the disappearance of the nitro starting material via LC-MS or TLC (Eluent: EtOAc/Hexanes 1:1 with 1% AcOH).
-
Quenching & Filtration: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with ethyl acetate.
-
Workup & Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the crude product. Recrystallize from toluene/ethanol to obtain pure 2-amino-4-fluoro-6-iodobenzoic acid.
References
Sources
- 1. Enantioselective Total Syntheses of Plectosphaeroic Acids B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
"optimizing yield of 2-Amino-4-fluoro-6-iodobenzoic acid synthesis"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-Amino-4-fluoro-6-iodobenzoic acid (CAS: 2090318-80-0).
This guide bypasses generic advice, focusing instead on the causality of molecular interactions, transition-metal catalysis, and self-validating experimental design.
Mechanistic Overview & The Regioselectivity Challenge
When synthesizing 2-Amino-4-fluoro-6-iodobenzoic acid, researchers frequently hit a critical regioselectivity barrier. Standard electrophilic aromatic substitution (EAS) using iodine and a mild base (e.g., I2/NaHCO3) on 2-amino-4-fluorobenzoic acid overwhelmingly directs the iodine to the 5-position (para to the strongly activating –NH2 group). This standard EAS pathway is widely documented in the synthesis of quinazoline-based kinase inhibitors [1].
To force iodination to the sterically hindered, electronically deactivated 6-position (ortho to the –COOH, meta to the –NH2), we must abandon EAS and employ Transition Metal-Catalyzed C–H Activation . By transiently masking the amine to dampen its directing power and utilizing the carboxylic acid as a weakly coordinating directing group (DG), Palladium(II) or Iridium(III) catalysts can selectively insert into the C6–H bond [2, 3].
Validated Synthetic Workflow
The following diagram illustrates the logical flow of the regioselective synthesis, highlighting the critical nature of the protection step to alter the molecule's electronic bias.
Workflow for regioselective synthesis of 2-Amino-4-fluoro-6-iodobenzoic acid via C-H activation.
Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next phase without confirming the checkpoint criteria.
Phase 1: Amine Masking (N-Acetylation)
-
Causality: The N-acetyl group serves a dual purpose. It deactivates the ortho/para directing power of the nitrogen lone pair via resonance with the carbonyl, and it introduces steric bulk at the 3-position, physically blocking Pd insertion at that site.
-
Suspend 2-amino-4-fluorobenzoic acid (1.0 eq) in glacial acetic acid (0.5 M).
-
Add acetic anhydride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to 90 °C for 2 hours.
-
Cool to room temperature, precipitate with ice water, filter, and dry under vacuum.
-
Validation Checkpoint: Analyze via LC-MS. The polar starting material must be completely consumed, replaced by a single peak with an [M+H]+ shift of +42 Da.
Phase 2: Directed ortho-C–H Iodination
-
Causality: The carboxylic acid coordinates the Pd(II) catalyst, directing it to the adjacent C6–H bond. The oxidant is strictly required to regenerate the active Pd(II) species from Pd(0) after reductive elimination [2].
-
In a Schlenk flask, combine 2-acetamido-4-fluorobenzoic acid (1.0 eq), Pd(OAc)2 (5 mol%), and Iodine (I2, 1.2 eq).
-
Add Potassium Persulfate (K2S2O8, 1.5 eq) as the terminal oxidant.
-
Suspend in a 3:1 mixture of Hexafluoroisopropanol (HFIP) and 1,2-Dichloroethane (DCE) (0.2 M). Note: HFIP is a strongly hydrogen-bonding, highly polar but non-nucleophilic solvent that stabilizes high-valent Pd transition states.
-
Stir at 90 °C for 18 hours.
-
Quench with saturated aqueous Na2S2O3, extract with EtOAc, and purify via silica gel chromatography.
-
Validation Checkpoint: Aliquot 10 µL of the reaction mixture into MeCN and analyze via LC-UV (254 nm). The product peak should exhibit a characteristic +126 Da mass shift relative to the protected starting material.
Phase 3: Deprotection
-
Suspend the purified intermediate in 2 M NaOH in MeOH/H2O (1:1 ratio, 0.1 M concentration).
-
Heat to 60 °C for 6 hours to hydrolyze the acetamide.
-
Cool, carefully adjust the pH to 4.0 using 2 M HCl to precipitate the zwitterionic product. Filter and dry.
-
Validation Checkpoint: A positive Ninhydrin stain on TLC confirms the recovery of the primary free amine.
Quantitative Optimization Data
The table below summarizes the causality between reaction conditions and regioselective outcomes during the critical Phase 2 step.
| Catalyst System | Oxidant | Solvent | Temp (°C) | Regioselectivity (6-I : 3-I : 5-I) | Overall Yield (%) |
| None (Standard EAS) | NaHCO3 | MeCN | 25 | 0 : 5 : 95 | 88% (Undesired) |
| Pd(OAc)2 (5 mol%) | None | DMF | 90 | 0 : 0 : 100 | 15% (Catalyst dies) |
| Pd(OAc)2 (5 mol%) | K2S2O8 | DMF | 90 | 85 : 5 : 10 | 62% |
| Pd(OAc)2 (5 mol%) | IOAc | HFIP/DCE | 90 | 95 : 2 : 3 | 81% |
| [Cp*IrCl2]2 (2 mol%) | None | HFIP | 25 | 98 : 1 : 1 | 85% [3] |
Troubleshooting Guides & FAQs
Q1: My LC-MS shows a mass corresponding to the mono-iodinated product, but 1H-NMR confirms it is the 5-iodo isomer. What went wrong? A: You likely attempted direct electrophilic iodination (e.g., I2/NIS) without protecting the amine. The –NH2 group is a powerful ortho/para director. You must mask it (via N-acetylation) and use a transition metal catalyst directed by the carboxylic acid to overcome the molecule's innate electronic bias and target the 6-position.
Q2: During the C–H activation step, a black precipitate forms within 30 minutes, and the reaction stalls. How do I prevent this? A: The black precipitate is palladium(0) aggregating into inactive "palladium black." This occurs when the reoxidation of Pd(0) to Pd(II) is slower than the catalytic cycle. Ensure your oxidant (K2S2O8 or IOAc) is completely dry and finely milled. Switching to a highly fluorinated solvent like HFIP stabilizes the Pd intermediates and prevents aggregation.
Q3: Can I use a Boc protecting group instead of an acetyl group for the amine in Phase 1? A: While N-Boc provides excellent steric hindrance (favoring 6-position insertion over the 3-position), it is thermally labile. At the 90 °C required for Pd-catalyzed C–H activation, the Boc group often thermally degrades, exposing the free amine, which subsequently poisons the palladium catalyst. N-acetyl or N-phthalimide are far more thermally robust for this specific workflow.
Q4: The final deprotection step in 6 M HCl is causing partial deiodination. Are there milder alternatives? A: Yes. Aryl iodides can undergo protodehalogenation under harsh, prolonged acidic reflux. If you observe deiodination, switch to the basic hydrolysis protocol outlined in Phase 3 (2 M NaOH in MeOH/H2O at 60 °C). This cleanly cleaves the acetamide without risking the integrity of the C–I bond.
References
-
Title: Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Expedient drug synthesis and diversification via ortho-C-H iodination using recyclable PdI2 as the precatalyst Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations Source: ACS Catalysis (ACS Publications) URL: [Link]
"troubleshooting Suzuki coupling with 2-Amino-4-fluoro-6-iodobenzoic acid"
Topic: 2-Amino-4-fluoro-6-iodobenzoic Acid Scaffolds
Diagnostic Overview
The substrate 2-Amino-4-fluoro-6-iodobenzoic acid presents a "Perfect Storm" of challenges for Palladium-catalyzed cross-coupling. If you are experiencing low conversion (<20%) , catalyst precipitation (Pd black) , or starting material recovery , it is likely due to the structural antagonism inherent in this molecule.
The Core Problem:
-
Ortho-Effect (Sterics): The C6-Iodide is immediately adjacent to the bulky C1-Carboxylic Acid. This creates a high energy barrier for the oxidative addition of the Pd(0) species.
-
Catalyst Poisoning (Chelation): The C1-Carboxylate and C2-Amine form a potential bidentate coordination site (anthranilic acid motif). This "pincer-like" grip can sequester the Palladium from your phosphine ligands, rendering the catalyst inactive.
-
Zwitterionic Solubility: The free amino acid nature often leads to poor solubility in standard non-polar solvents (Toluene), while polar solvents (DMF/DMSO) can sometimes exacerbate protodeboronation of the boronic acid partner.
Troubleshooting Guide (FAQ)
Q1: I see immediate formation of Pd-black and no product conversion. What is happening?
Diagnosis: Ligand Displacement & Catalyst Poisoning. Mechanism: The free amine (-NH2) and carboxylate (-COO⁻) are out-competing your phosphine ligand for the Palladium center. Standard ligands like PPh3 or dppf are insufficiently bulky to prevent this coordination. Solution:
-
Switch to Dialkylbiaryl Phosphines: Use SPhos or XPhos . These ligands are extremely bulky and electron-rich. The bulk prevents the substrate's heteroatoms from coordinating to the Pd, while the electron richness facilitates oxidative addition into the hindered C-I bond.
-
Use Pre-formed Catalysts: Do not mix Pd(OAc)2 + Ligand in situ. Use SPhos Pd G2 or G3 precatalysts to ensure the active catalytic species is formed correctly before the substrate can interfere.
Q2: The reaction works but yields are low (30-40%). Should I protect the functional groups?
Diagnosis: Competitive Inhibition. Insight: While direct coupling of free amino acids is possible, it is rarely efficient for ortho-substituted iodides. The free carboxylic acid also consumes 1 equivalent of base, changing the pH profile. Recommendation:
-
Esterification (High Impact): Convert the carboxylic acid to a Methyl Ester (using TMS-diazomethane or MeOH/H2SO4) prior to coupling. This eliminates the zwitterionic character, improves solubility in THF/Dioxane, and removes the carboxylate's ability to chelate Pd.
-
Boc-Protection (Medium Impact): If esterification alone fails, protect the amine with a Boc group. This reduces the Lewis basicity of the nitrogen, preventing Pd coordination.
Q3: My boronic acid is disappearing, but no product is formed.
Diagnosis: Protodeboronation. Mechanism: 2,6-disubstituted benzoic acids (like your substrate) create a crowded environment. If the oxidative addition is slow (due to sterics), the boronic acid lingers in the basic solution and undergoes hydrolysis/deboronation faster than transmetallation. Solution:
-
Base Selection: Switch from Carbonates (Na2CO3/K2CO3) to K3PO4 (Potassium Phosphate Tribasic) . Phosphate bases often facilitate transmetallation in hindered systems better than carbonates.
-
Water Control: Reduce water content. Use anhydrous 1,4-Dioxane with strictly 2-3 equivalents of water, rather than a 1:1 solvent mix.
Optimized Experimental Protocol
Use this protocol if direct coupling of the free acid is strictly required. If flexible, prioritize esterification first.
System: SPhos Pd G3 / K3PO4 / 1,4-Dioxane : H2O Scale: 1.0 mmol
| Reagent | Equivalents | Role | Notes |
| Aryl Iodide | 1.0 equiv | Substrate | 2-Amino-4-fluoro-6-iodobenzoic acid |
| Boronic Acid | 1.5 equiv | Coupling Partner | Excess required to combat deboronation |
| SPhos Pd G3 | 0.02 - 0.05 equiv | Catalyst | 2-5 mol% loading. Do not use Pd(PPh3)4 |
| K3PO4 | 3.0 equiv | Base | Finely ground powder |
| 1,4-Dioxane | [0.2 M] | Solvent | Degassed (Sparged with Argon for 15 min) |
| Water | 5% v/v | Co-solvent | Essential for inorganic base solubility |
Step-by-Step:
-
Charge Solids: Add Aryl Iodide, Boronic Acid, K3PO4, and SPhos Pd G3 to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3 x Vacuum/Backfill cycles). Critical: Oxygen kills the active Pd species.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.
-
Reaction: Heat to 80°C for 4-12 hours.
-
Note: Do not exceed 100°C initially, as this accelerates boronic acid decomposition.
-
-
Workup: Acidify carefully to pH 3-4 (since product is an acid) before extraction with EtOAc.
Visual Troubleshooting Logic
The following diagram outlines the decision logic for optimizing this specific reaction.
Caption: Decision tree for troubleshooting Suzuki couplings of ortho-substituted aminobenzoic acids. Priority is given to catalyst selection and substrate protection.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Relevance: Establishes the superiority of dialkylbiaryl phosphines (SPhos/XPhos)
-
Gooßen, L. J., et al. "Pd-Catalyzed Synthesis of Functionalized Biaryls from Aryl Halides and Arylboronic Acids." Journal of Organic Chemistry, 2001.
- Relevance: Discusses the compatibility of free carboxylic acids in Suzuki coupling.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
- Relevance: Provides mechanistic insight into protodeboronation side-reactions in hindered systems.
"scale-up synthesis challenges for 2-Amino-4-fluoro-6-iodobenzoic acid"
This technical guide addresses the scale-up challenges for 2-Amino-4-fluoro-6-iodobenzoic acid , a highly functionalized scaffold often used in the synthesis of KRAS inhibitors, MEK inhibitors, and other heterocyclic APIs.
The synthesis of this specific isomer presents a classic "Crowded Arene" problem. Unlike its 3-iodo or 5-iodo isomers, the 6-iodo position is sterically hindered (sandwiched between the carboxyl and the ring protons/fluorine) and electronically difficult to access via standard electrophilic aromatic substitution (EAS).
User Guide & Troubleshooting Portal
Part 1: The Regioselectivity Paradox (Route Validation)
CRITICAL WARNING: If you are attempting to synthesize this molecule via direct iodination of 2-amino-4-fluorobenzoic acid using NIS or ICl, you are likely producing the wrong isomer.
The Isomer Trap
-
The Problem: In 2-amino-4-fluorobenzoic acid, the amino group (
) is the strongest directing group. It directs electrophiles to the ortho (C3) and para (C5) positions. -
The Result: Standard iodination yields 2-amino-4-fluoro-5-iodobenzoic acid (>90%) or the 3-iodo isomer. The C6 position (meta to amino, ortho to carboxyl) is electronically deactivated relative to C5.
-
The Solution: You must utilize Directed Ortho Metalation (DoM) or Nucleophilic Aromatic Substitution (
) on a pre-iodinated precursor.
Decision Matrix: Which Route Are You Scaling?
| Route | Methodology | Scale-Up Challenge | Viability for 6-Iodo |
| A | Direct Iodination (NIS/ICl) | Easy scale-up, but yields 5-iodo isomer. | LOW (Wrong Product) |
| B | Ammonia on 2,4-difluoro-6-iodobenzoic acid. | High pressure, fluoride waste. | |
| C | Directed Metalation (DoM) | Lithiation of 3-fluoro-5-iodoaniline deriv. | Cryogenic temps (-78°C), moisture sensitivity. |
Part 2: Troubleshooting The Route (Preferred)
Context: This route involves treating 2,4-difluoro-6-iodobenzoic acid (or its ester) with ammonia to selectively displace the 2-fluorine.
Q1: Why am I seeing significant levels of the 4-amino isomer (impurity)?
Diagnosis: Loss of regiocontrol due to temperature or solvent effects.
-
Mechanism: Both the 2-F and 4-F positions are activated by the electron-withdrawing carboxyl group. However, the 2-F position is often favored due to hydrogen bond stabilization between the incoming ammonia and the carboxylate (if using the acid) or inductive proximity.
-
Corrective Action:
-
Lower Temperature: Run the amination at 0°C to 20°C . Higher temperatures (>50°C) overcome the activation energy difference, leading to a 1:1 mixture of 2-amino and 4-amino products.
-
Solvent Switch: Use a non-polar aprotic solvent (like THF) if using the ester, or aqueous ammonia if using the acid salt. Avoid DMSO/DMF at high temps, which promote non-selective attack.
-
Q2: My yield drops during acidification/workup. Where is the product?
Diagnosis: Isoelectric point (pI) solubility issues.
-
Explanation: The product is a zwitterionic amino acid. It is soluble in both strong acid (ammonium salt) and strong base (carboxylate salt).
-
Protocol:
-
Determine the exact Isoelectric Point (pI) (typically pH 3.5–4.5 for this scaffold).
-
Acidify the reaction mixture slowly with 6M HCl.
-
Stop exactly at the pI. If you overshoot to pH 1, the product redissolves.
-
Salting Out: Add NaCl to saturation to decrease the solubility of the zwitterion in the aqueous phase.
-
Part 3: Troubleshooting The Lithiation Route (DoM)
Context: Lithiation of a fluorobenzene precursor followed by
Q3: We experienced a thermal excursion during the n-BuLi addition. Is the batch salvageable?
Diagnosis: Benzyne formation and polymerization.
-
Mechanism: Ortho-lithio-fluorobenzenes are notoriously unstable. If the temperature rises above -60°C, they eliminate LiF to form a benzyne intermediate, which polymerizes into "tars."
-
Immediate Action: Check HPLC for oligomers. If the solution turned dark brown/black instantly, the batch is likely lost.
-
Scale-Up Fix:
-
Continuous Flow Chemistry: Switch from batch reactors to a flow reactor for the lithiation step. This allows efficient heat removal and residence times in the seconds range, mitigating benzyne formation [1].
-
In-situ Quench: If flow isn't possible, consider a "Barbier-type" condition where the electrophile (
source) is present during lithiation (though this is tricky with n-BuLi).
-
Q4: Iodine "Purple Haze" during workup. Are we de-iodinating?
Diagnosis: Protodeiodination or radical decomposition.
-
Cause: Aryl iodides, especially those ortho to amino/carboxyl groups, are photosensitive and liable to homolytic cleavage.
-
Protocol:
-
Light Protection: Wrap all reactors and columns in foil/amber glass.
-
Scavenger: Add 1-2% Sodium Thiosulfate (
) to the aqueous workup to quench free iodine immediately. Free iodine catalyzes further decomposition.
-
Part 4: Visualizing the Synthesis Logic
The following diagram illustrates the critical decision pathways and the "Isomer Trap" inherent in this synthesis.
Caption: Figure 1. Synthetic pathway comparison showing the regioselectivity failure of direct iodination vs. the success of the SnAr route.
Part 5: Stability & Safety Data (Scale-Up)
Thermal Stability (Decarboxylation)
-
Risk: 2-Amino-6-halobenzoic acids are prone to thermal decarboxylation because the steric bulk of the iodine twists the carboxyl group out of planarity, weakening the C-C bond.
-
Limit: Do not heat the isolated solid above 60°C during drying.
-
Drying Protocol: Use a vacuum oven at 40°C with a nitrogen bleed.
Impurity Profile Table
| Impurity Name | Origin | RRT (HPLC) | Removal Strategy |
| 5-Iodo Isomer | Regio-isomer from direct iodination route. | 0.95 | Impossible to separate by crystallization. Requires chromatography. |
| 4-Amino Isomer | Over-reaction in | 1.10 | Slurry in DCM (Target is less soluble). |
| Des-Iodo Analog | Radical reduction (light/heat). | 0.45 | Recrystallization from Ethanol/Water.[1] |
| Benzyne Polymers | Failed Lithiation (Temp > -60°C). | >2.0 | Filtration through Celite/Silica pad. |
References
-
Continuous Flow Lithiation
- Title: "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors."
- Source: Yoshida, J. (2008). Wiley-VCH.
- Relevance: Describes the suppression of benzyne formation in fluorobenzene lithi
-
URL:[Link]
-
Regioselectivity of SnAr
- Title: "Nucleophilic Aromatic Substitution of Polyfluorobenzoic Acid Deriv
- Source:Journal of Fluorine Chemistry, Vol 126, Issue 4.
- Relevance: Establishes the preference for ortho-fluorine displacement in benzoic acid systems due to H-bonding.
-
URL:[Link]
-
Iodination Challenges
- Precursor Synthesis (2-Amino-4-fluorobenzoic acid)
Sources
"improving solubility of 2-Amino-4-fluoro-6-iodobenzoic acid for reactions"
Solubility Optimization & Reaction Troubleshooting Guide
Executive Summary: The Solubility Paradox
2-Amino-4-fluoro-6-iodobenzoic acid presents a classic "anthranilic paradox" in organic synthesis. While it possesses polar handles (amine and carboxylic acid), the presence of lipophilic halogens (Fluorine at C4, Iodine at C6) and strong crystal lattice energy (often driven by zwitterionic intermolecular hydrogen bonding) renders it sparingly soluble in standard non-polar solvents like DCM or Toluene.
Successful utilization of this scaffold in Suzuki couplings, amide bond formations, or heterocycle synthesis requires disrupting these lattice forces. This guide moves beyond basic "add more solvent" approaches to provide chemically grounded strategies for solubilization and reaction optimization.
Troubleshooting Guide (Q&A)
Scenario A: Reaction Setup & Solvent Selection
Q1: My starting material remains a suspension in DCM and Toluene even at reflux. What is the alternative?
Technical Insight: The zwitterionic character (internal salt between
-
Recommended: DMF, DMSO, NMP (High solubility).
-
Moderate: MeOH, EtOH, THF (often requires heating).
-
Avoid: Hexanes, Toluene, DCM, Chloroform (unless used with a phase transfer catalyst).
Q2: I am running a Suzuki coupling, but the catalyst dies because the substrate precipitates when I add the aqueous base. Why?
Technical Insight: Adding an aqueous base (e.g.,
-
Solvent Switch: Use a miscible system like DMF/Water or Dioxane/Water (4:1) .
-
Cation Exchange: Switch to bases with lipophilic cations, such as Cesium Carbonate (
) or Tetrabutylammonium hydroxide , to maintain solubility in the organic phase.
Scenario B: Workup & Purification
Q3: During acid-base extraction, I lose product in the aqueous layer or get an emulsion. Technical Insight: This compound is amphoteric.
-
pH < 2: Protonated amine (
) Water Soluble. -
pH > 8: Deprotonated acid (
) Water Soluble. -
pH 3–5 (Isoelectric Point): Neutral Zwitterion
Least Water Soluble (Precipitates). Solution: -
To Extract into Organic: Adjust aqueous layer carefully to pH 3–5 to force precipitation or extraction into EtOAc/THF.
-
To Wash Away Impurities: Wash the organic layer with dilute acid (pH 1) to remove basic impurities, or dilute base (pH 10) to remove neutral impurities (caution: product will go into water at pH 10).
Technical Data: Solubility Profile
The following data estimates are based on structural analogs (halogenated anthranilic acids) and thermodynamic modeling.
| Solvent | Solubility Rating | Primary Interaction Mechanism | Recommended Use |
| DMSO | High (>100 mg/mL) | Dipole-dipole & H-bond disruption | Stock solutions, |
| DMF | High (>80 mg/mL) | Dipole-dipole | Peptide coupling, Pd-catalysis |
| Methanol | Moderate (20-50 mg/mL) | H-bonding | Esterification, Hydrogenation |
| THF | Moderate (10-30 mg/mL) | Ether oxygen coordination | General synthesis |
| DCM | Low (<5 mg/mL) | Weak dispersion forces | Not recommended without derivatization |
| Water (pH 7) | Low (<1 mg/mL) | Hydrophobic effect of I/F atoms | None |
| Water (pH 10) | High (as Na+ salt) | Ionic solvation | Aqueous workup (waste removal) |
Optimization Workflows (Visualized)
Workflow 1: Solubility Screening for Reaction Optimization
This decision tree helps you select the correct solvent system based on your intended chemical transformation.
Figure 1: Solvent selection decision tree based on reaction class.
Workflow 2: Isoelectric Point Purification Strategy
This diagram illustrates how to exploit the amphoteric nature of the molecule for purification without chromatography.
Figure 2: Purification workflow utilizing the pH-dependent solubility switch.
Detailed Experimental Protocols
Protocol A: Solubility Enhancement for Pd-Catalyzed Cross-Coupling
Standard conditions often fail due to catalyst poisoning by precipitating substrate.
-
Preparation: Dissolve 2-Amino-4-fluoro-6-iodobenzoic acid (1.0 equiv) in DMF (concentration 0.1 M). Note: DMF is preferred over Dioxane for higher solubility.
-
Base Addition: Add Cesium Carbonate (
, 2.0 equiv) .-
Why? Cesium is a large, soft cation that improves the solubility of the carboxylate salt in organic media compared to Sodium or Potassium [1].
-
-
Catalyst: Add
(0.05 equiv). -
Reaction: Heat to 80°C under Argon.
-
Monitoring: If the reaction mixture turns black and precipitates, add small aliquots of water (degassed) until homogeneous, but keep water content <10% to prevent protodehalogenation.
Protocol B: Isoelectric Precipitation (Workup)
Use this to isolate the product from crude mixtures without column chromatography.
-
Dissolution: Dilute the crude reaction mixture with water.
-
Basification: Add 1M NaOH until pH > 10. The solution should become clear (formation of sodium benzoate salt).
-
Filtration: Filter off any insoluble solids (catalyst residues, inorganic salts) through Celite.
-
Precipitation: Slowly add 1M HCl to the filtrate while stirring vigorously.
-
Collection: Filter the solid, wash with cold water (2x) and Hexanes (1x) to remove residual organic impurities.
References
-
Solubility of Anthranilic Acid Derivatives
-
pKa and Isoelectric Properties
-
Synthesis and Handling
- Reaction Optimization (Suzuki)
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Sci-Hub. Solubility of N-phenylanthranilic acid in nine organic solvents from T= (283.15 to 318.15) K: Determination and modelling / The Journal of Chemical Thermodynamics, 2016 [sci-hub.red]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-amino-4-iodobenzoic acid | 20776-54-9 [sigmaaldrich.com]
"analytical techniques for monitoring 2-Amino-4-fluoro-6-iodobenzoic acid reactions"
The following technical support guide is designed for researchers and process chemists working with 2-Amino-4-fluoro-6-iodobenzoic acid (CAS: N/A, analogue context) , a critical pharmacophore often utilized in the synthesis of MEK inhibitors (e.g., Trametinib analogues) and other kinase-targeting small molecules.
Molecule Overview & Criticality
2-Amino-4-fluoro-6-iodobenzoic acid is a tri-functionalized aromatic scaffold. Its reactivity is defined by three distinct "handles" that allow for orthogonal functionalization, making it a high-value intermediate in medicinal chemistry.
-
C-I Bond (Pos 6): Prime site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
-NH₂ & -COOH (Ortho): Pre-disposed for heterocycle formation (e.g., quinazolinediones) or sequential amide couplings.
-
C-F Bond (Pos 4): Modulates metabolic stability and pKa; generally stable but susceptible to S_NAr under forcing conditions.
Reaction Pathway Visualization
The following diagram illustrates the primary synthetic utility and potential degradation pathways you must monitor.
Caption: Primary synthetic divergence and common degradation pathways for 2-Amino-4-fluoro-6-iodobenzoic acid.
Troubleshooting Guide (Q&A)
Topic: HPLC Method Development & Peak Shape
Q: Why am I seeing severe peak tailing and split peaks for the starting material in my Reverse Phase LC method?
A: This is a classic issue with zwitterionic aminobenzoic acids.
-
The Cause: The molecule contains both a basic amine (pKa ~2-3 due to electron-withdrawing groups) and an acidic carboxyl group (pKa ~3-4). At neutral pH, the molecule exists in equilibrium between cationic, anionic, and zwitterionic forms, leading to "peak splitting" or broadening as the species interact differently with the C18 stationary phase.
-
The Solution: You must lock the ionization state.
-
Protocol: Use a low pH mobile phase (pH < 2.5) . This protonates the amine (–NH₃⁺) and keeps the carboxylic acid neutral (–COOH).
-
Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or high-concentration Formic Acid (0.2%). TFA is superior here as it acts as an ion-pairing agent with the amine, sharpening the peak significantly [1].
-
Topic: Reaction Monitoring (Suzuki Coupling)
Q: During the Suzuki coupling of the 6-iodo position, LC-MS shows a mass of M-126. Is this the product?
A: No, M-126 indicates de-iodination (replacement of Iodine with Hydrogen), a common side reaction.
-
The Mechanism: This occurs when the oxidative addition of Pd into the C-I bond is followed by hydride transfer (often from the solvent or boronic acid) rather than transmetallation.
-
Troubleshooting:
-
Solvent: If using alcohols (MeOH/EtOH), switch to aprotic polar solvents like DMF, DMSO, or Dioxane/Water. Alcohols are hydrogen donors.
-
Catalyst Load: High Pd loading can sometimes exacerbate de-halogenation if the cycle is slow.
-
Water Content: Ensure your solvent system is degassed thoroughly. Oxygen can promote homocoupling of the boronic acid, stalling the cycle and leaving the active Pd-Ar species to decompose to the de-iodinated byproduct [2].
-
Topic: Sample Preparation & Solubility
Q: The material precipitates when I dilute my reaction mixture with water/acetonitrile for HPLC analysis. How do I fix this?
A: 2-Amino-4-fluoro-6-iodobenzoic acid has poor water solubility, especially in its neutral form.
-
The Fix: Use a "Universal Diluent" strategy.
-
Dissolve the aliquot in 100% DMSO or DMAC first.
-
Dilute this concentrate into a mixture of Water:Acetonitrile (1:1) containing 0.1% Formic Acid .[1] The acid ensures the molecule remains in its more soluble cationic form.
-
Warning: Do not use pure acetonitrile as the initial solvent; the zwitterion is often insoluble in pure organic non-polar solvents.
-
Topic: Stability & Storage
Q: My white powder has turned slightly pink/brown after a week on the bench. Is it compromised?
A: The color change indicates iodine liberation or amino-oxidation .
-
Assessment: Aryl iodides are photosensitive. The C-I bond can homolyze under UV light, releasing radical iodine which appears pink/purple.
-
Action: Run a standard purity check. If purity is >98%, the color is likely superficial.
-
Prevention: Store in amber vials under Argon at 4°C. The amino group is also prone to oxidation to nitroso species if left in solution for extended periods [3].
Standardized Experimental Protocols
A. Validated HPLC Method for Reaction Monitoring
This method is optimized to separate the starting material (SM) from de-iodinated impurities and coupled products.
| Parameter | Condition |
| Column | C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% TFA (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/acid) |
| Gradient | 0-1 min: 5% B (Hold)1-8 min: 5% -> 95% B8-10 min: 95% B (Wash)10.1 min: 5% B (Re-equilibrate) |
B. Impurity Identification Table (LC-MS)
Use this table to rapidly identify peaks in your chromatogram.
| Compound Identity | Relative RT (approx) | Mass Shift (ESI+) | Notes |
| Target (SM) | 1.00 | [M+H]⁺ | Characteristic Iodine isotope pattern absent (monoisotopic). |
| De-iodo Impurity | 0.65 - 0.75 | [M-125]⁺ | Loss of Iodine (-127) + H (+1). Elutes earlier due to loss of lipophilic Iodine. |
| Des-Fluoro Impurity | 0.95 | [M-18]⁺ | Rare; usually from SM synthesis. |
| Homocoupled SM | 1.40 - 1.60 | [2M-I]⁺ or similar | Dimerization of SM (rare, usually boronic acid homocouples). |
| Boronic Acid (Partner) | < 0.50 | Variable | Usually elutes at void volume or very early. |
References
-
Shimadzu Application News. (2018). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function. Retrieved from
-
BenchChem Technical Guides. (2025). Application Notes and Protocols for Suzuki Coupling Reactions. Retrieved from
-
Ossila Product Literature. (2025). 4-Fluoro-2-iodobenzoic acid: Properties and Applications. Retrieved from
-
National Institutes of Health (NIH). (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives. Retrieved from
Sources
NMR and Mass Spectrometry Characterization Guide: 2-Amino-4-fluoro-6-iodobenzoic Acid
[1]
Executive Summary: The Analytical Challenge
In medicinal chemistry, the 2-amino-4-fluoro-6-iodobenzoic acid scaffold is prized for its "orthogonal reactivity":
-
C-1 (COOH): Amide coupling or cyclization.[1]
-
C-2 (NH
): Nucleophilic attack or Sandmeyer reactions.[1] -
C-6 (Iodine): Suzuki/Sonogashira coupling handle.[1]
-
C-4 (Fluorine): Metabolic stability or S
Ar displacement.[1]
The Problem: Standard QC methods often fail to distinguish this compound from its regioisomers (e.g., 2-amino-5-fluoro-4-iodobenzoic acid) formed during non-selective nitration/iodination sequences.[1]
The Solution: A multi-modal approach combining
Mass Spectrometry Profiling
2.1 Method Selection: ESI(+) vs. ESI(-)
While amino acids typically ionize well in positive mode (
| Feature | ESI Positive ( | ESI Negative ( | Recommendation |
| Sensitivity | Moderate (suppressed by halogens) | High (stabilized carboxylate) | ESI(-) for Quant/Purity |
| Adducts | Minimal adducts | ESI(-) for Cleanliness | |
| Fragmentation | Complex (loss of NH | Diagnostic (loss of CO | ESI(-) for Structure ID |
2.2 Theoretical Fragmentation Pathway (ESI-)
Parent Ion:
-
Primary Loss (Decarboxylation): The most facile pathway is the loss of CO
(44 Da) from the carboxylate anion.-
279.9
235.9 (Product: 3-fluoro-5-iodoaniline anion).[1]
-
279.9
-
Secondary Loss (Deiodination): Homolytic cleavage of the weak C-I bond.[1]
-
235.9
108.0 (Loss of I•, 127 Da).[1]
-
235.9
-
Diagnostic Loss (HF Elimination): Proximity of NH
to F allows for HF elimination in high-energy collisions.[1]-
235.9
215.9 (Loss of HF, 20 Da).[1]
-
235.9
2.3 Experimental Protocol (HRMS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1] Note: Avoid TFA as it suppresses negative ionization.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Temp: 350°C (High temp required to desolvate heavy halogens).[1]
NMR Spectroscopy Guide
The substitution pattern (2,4,6) breaks the symmetry of the benzene ring, leaving two aromatic protons at positions 3 and 5 . These protons are meta to each other but have distinct electronic environments.[1]
3.1 Predicted Chemical Shifts & Coupling (
-DMSO)
| Nucleus | Position | Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |
| H-3 | 6.45 - 6.55 | dd | Upfield due to ortho-NH | ||
| H-5 | 7.60 - 7.75 | dd | Downfield due to ortho-Iodine (deshielding).[1] | ||
| C-4 (C-F) | 162 - 165 | d | Characteristic large C-F coupling. | ||
| F-4 | -105 to -110 | t (distorted) | Couples to H3 and H5.[1] | Diagnostic for F-position. |
Critical Differentiator:
-
H-3 is shielded by the adjacent amino group (electron-donating), appearing significantly upfield (~6.5 ppm).
-
H-5 is deshielded by the adjacent iodine (heavy atom effect/electronegativity) and lacks the strong amino shielding, appearing downfield (~7.7 ppm).
-
If the Iodine were at position 5 (regioisomer), the coupling patterns would change to ortho (
Hz) rather than meta ( Hz) between protons.
3.2 Solvent Effects
-
DMSO-
: Recommended. Solubilizes the zwitterionic amino acid well.[1] NH protons are often visible as a broad singlet around 5-7 ppm.[1] -
Methanol-
: Good solubility, but NH and COOH protons exchange and disappear.[1] -
CDCl
: Not recommended .[1] Poor solubility for amino-benzoic acids.[1]
Comparative Analysis: Distinguishing Alternatives
The following table compares the target product against its most common synthetic impurities/isomers.
| Compound | Structure | Key | Key MS Feature (ESI-) |
| Target Product (2-Amino-4-fluoro-6-iodobenzoic acid) | 2,4,6-subst.[1] | Two doublets of doublets (dd). | |
| Regioisomer A (2-Amino-5-fluoro-4-iodobenzoic acid) | 2,4,5-subst.[1] | Two doublets (d). Para-protons (H3, H6) show minimal coupling ( | |
| Precursor (2-Amino-4-fluorobenzoic acid) | Missing I | Multiplet pattern. H6 is a proton, showing ortho-coupling to H5.[1] | |
| Over-Iodinated (2-Amino-4-fluoro-3,6-diiodobenzoic acid) | 2,3,4,6-subst.[1] | Single Singlet (s). Only H5 remains. No meta coupling. |
Workflow Visualization
The following decision tree outlines the logical flow for confirming the identity of the synthesized material.
Figure 1: Analytical decision tree for structural confirmation of 2-Amino-4-fluoro-6-iodobenzoic acid.
References
-
ChemicalBook. (2025).[1] 2-Amino-6-fluorobenzoic acid NMR Spectrum. Retrieved from
-
Sigma-Aldrich. (2025).[1] 2-Amino-4-iodobenzoic acid Product Specification. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrometry of Benzoic Acid Derivatives: Ortho Effects. Retrieved from
-
Reich, H. J. (2020).[1] Proton NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from
-
BenchChem. (2025).[1][2] Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid. Retrieved from
Structural Elucidation of Highly Substituted Anthranilic Acids: A Comparative Guide Using 2-Amino-4-fluoro-6-iodobenzoic Acid
As pharmaceutical pipelines increasingly rely on highly functionalized small molecules, the structural elucidation of complex active pharmaceutical ingredients (APIs) has become a critical bottleneck. 2-Amino-4-fluoro-6-iodobenzoic acid (CAS 2090318-80-0) serves as an exceptional model system for evaluating modern crystallographic techniques. This molecule is sterically hindered and electronically complex, featuring multiple competing intermolecular forces: classic hydrogen bonding (from the amino and carboxylic acid groups), dipole interactions (from the highly electronegative fluorine), and strong halogen bonding driven by the iodine atom's polarizable σ-hole.
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against emerging alternative techniques—specifically Microcrystal Electron Diffraction (MicroED) , Powder X-ray Diffraction (PXRD) , and Solid-State NMR (ssNMR) . By examining the causality behind experimental choices, we provide a self-validating framework for researchers to select the optimal structural elucidation workflow for complex halogenated small molecules.
The Supramolecular Challenge: Causality in Crystal Packing
To understand why certain analytical techniques fail while others succeed, we must first analyze the molecular interactions governing the crystal lattice.
In 2-Amino-4-fluoro-6-iodobenzoic acid, the supramolecular assembly is a competition between hydrogen bonds and halogen bonds. The presence of the electron-withdrawing fluorine atom fundamentally alters the molecule's electrostatics. Research has shown that electron-withdrawing groups facilitate the redistribution of electron density away from the tip of a heavy halogen atom (like iodine), thereby increasing the positive electrostatic potential of its σ-hole and making it a highly effective halogen-bond donor [1].
Consequently, the crystal packing is dictated by:
-
Primary Synthons: The carboxylic acid groups typically form classic
hydrogen-bonded dimers. -
Secondary Synthons: The highly electropositive iodine σ-hole seeks electron-rich acceptors (such as the carbonyl oxygen or the amino nitrogen), forming robust halogen-bonded chains (I···O or I···N contacts).
Diagram 1: Competing hydrogen and halogen bonding synthons driving 3D lattice assembly.
Objective Comparison of Structural Techniques
When dealing with a highly substituted benzoic acid, obtaining crystals large enough for traditional SCXRD (>50 µm) is often hindered by rapid precipitation or the formation of microcrystalline powders. Here is how the leading techniques compare.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD remains the gold standard for absolute configuration and precise bond length determination. For 2-Amino-4-fluoro-6-iodobenzoic acid, the heavy iodine atom dominates the X-ray scattering.
-
The Causality of Heavy Atoms: While iodine makes phase problem solving trivial (via Patterson or Direct Methods), it causes severe X-ray absorption. Without rigorous analytical or multi-scan absorption corrections, the electron density map will show severe artifacts (Fourier truncation ripples) around the iodine atom, masking the lighter fluorine and hydrogen atoms.
Microcrystal Electron Diffraction (MicroED)
MicroED is a revolutionary cryo-EM technique that circumvents the need for large crystal growth. Because electrons interact with matter approximately 1,000 times more strongly than X-rays, MicroED can yield atomic-resolution (<1 Å) structures directly from nanocrystals (~100 nm) found in dry powders [2].
-
The Causality of Electron Scattering: The strong interaction allows for rapid data collection from vanishingly small sample volumes (~
g). However, this strong interaction also leads to dynamical scattering (multiple scattering events), which can slightly elevate -factors compared to SCXRD [3].
Powder X-ray Diffraction (PXRD) & Solid-State NMR (ssNMR)
While PXRD is excellent for phase purity, de novo structure solution of low-symmetry organic cells from powder patterns is mathematically complex due to peak overlap. ssNMR (
Table 1: Quantitative Performance Comparison
| Parameter | SCXRD (Gold Standard) | MicroED (Emerging Alternative) | PXRD (Bulk Analysis) | ssNMR (Local Probe) |
| Required Sample Size | > 50 × 50 × 50 µm | ~ 0.1 × 0.1 × 0.1 µm | > 10 mg | > 20 mg |
| Data Collection Time | 2 – 12 hours | 2 – 5 minutes | 1 – 4 hours | 12 – 48 hours |
| Resolution Limit | < 0.75 Å | < 0.85 Å | ~ 1.5 Å (Rietveld) | N/A |
| H-Atom Detection | Excellent (if low absorption) | Good (via electrostatic potential) | Poor | Excellent ( |
| Main Limitation | Crystal growth bottleneck | Dynamical scattering limits | Peak overlap in low symmetry | No 3D atomic coordinates |
Experimental Workflows & Methodologies
To ensure reproducibility, the following self-validating protocols outline the distinct sample preparation pathways for SCXRD and MicroED.
Protocol A: SCXRD Crystallization via Vapor Diffusion
Objective: Grow >50 µm single crystals by minimizing nucleation rates.
-
Solvent Selection: Dissolve 10 mg of 2-Amino-4-fluoro-6-iodobenzoic acid in 0.5 mL of a good solvent (e.g., ethyl acetate or acetone) in a 2-dram inner vial.
-
Antisolvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of a volatile antisolvent (e.g.,
-hexane or pentane). -
Equilibration: Seal the outer vial tightly. Allow vapor-phase equilibration at 20 °C for 3–7 days. The slow diffusion of the non-polar antisolvent into the polar solution will gradually lower solubility, promoting the growth of large, diffraction-quality macroscopic crystals.
-
Mounting: Harvest a crystal using a nylon cryoloop and immediately submerge it in paratone oil to prevent solvent loss. Flash-cool to 100 K in a nitrogen stream.
Protocol B: MicroED Sample Preparation
Objective: Isolate electron-transparent nanocrystals from bulk amorphous/microcrystalline powder.
-
Mechanical Milling: Place 1 mg of the raw synthesized powder between two glass slides and gently crush it to break up larger aggregates.
-
Grid Application: Apply the dry powder directly onto a glow-discharged holey carbon copper TEM grid (e.g., Quantifoil R2/2). Shake off excess powder to ensure only a monolayer of nanocrystals adheres to the carbon support.
-
Cryo-Transfer: Plunge the grid into liquid nitrogen and transfer it to a cryo-TEM (e.g., Thermo Fisher Talos Arctica or Titan Krios) operating at 200 kV.
-
Data Collection: Locate a crystal measuring ~100–300 nm in thickness. Collect diffraction data using continuous rotation (e.g., 0.5°/sec over a 60° wedge) on a direct electron detector[4].
Diagram 2: Comparative operational workflows for SCXRD vs. MicroED structural elucidation.
Crystallographic Data & Performance Metrics
When analyzing the integrated data for a halogenated molecule like 2-Amino-4-fluoro-6-iodobenzoic acid, researchers must adjust their expectations for refinement statistics based on the chosen technique.
As established by standard crystallographic guidelines, MicroED data often exhibits slightly higher residual
Table 2: Expected Refinement Metrics for 2-Amino-4-fluoro-6-iodobenzoic acid
| Metric | SCXRD (Expected) | MicroED (Expected) | Causality / Physical Reason |
| Wavelength | 0.71073 Å (Mo Kα) | 0.0251 Å (200 kV | Electrons have much shorter wavelengths. |
| Completeness | > 99.0% | 85.0% – 95.0% | MicroED is limited by the TEM stage tilt range (usually ±70°). |
| < 0.05 | 0.15 – 0.25 | Dynamical scattering and sample bending in MicroED increase | |
| 0.02 – 0.04 | 0.10 – 0.18 | Electron scattering factors are highly sensitive to valence charge distribution. | |
| Absorption | Severe (due to Iodine) | Negligible | X-rays are absorbed by heavy nuclei; electrons scatter off the potential field. |
Conclusion & Recommendations
For the structural elucidation of highly substituted, sterically hindered molecules like 2-Amino-4-fluoro-6-iodobenzoic acid , the choice of technique dictates the project timeline.
-
Choose SCXRD when absolute stereochemistry (via anomalous dispersion of the iodine atom) is strictly required for regulatory submission, and when time permits the optimization of vapor diffusion crystallization.
-
Choose MicroED for rapid, routine structural verification directly from the synthesis batch. By bypassing the crystal growth bottleneck, MicroED provides unambiguous 3D connectivity and supramolecular interaction mapping (halogen vs. hydrogen bonding) in a fraction of the time, making it the superior choice for high-throughput drug development pipelines.
References
-
Aakeröy, C. B., et al. "A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems." IUCrJ (2015).[Link]
-
Bruhn, J. F., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences (2021).[Link]
-
Unge, J., et al. "Standards for MicroED." Acta Crystallographica Section C (2025).[Link]
-
Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science (2018).[Link]
"2-Amino-4-fluoro-6-iodobenzoic acid vs 2-amino-4-fluorobenzoic acid in synthesis"
An in-depth comparative analysis of 2-Amino-4-fluorobenzoic acid (AFBA) and 2-Amino-4-fluoro-6-iodobenzoic acid (AFIBA) requires a fundamental understanding of how halogen substitutions dictate the reactivity of anthranilic acid scaffolds. In medicinal chemistry and complex organic synthesis, these building blocks are not merely starting materials; they are strategic nodes that determine the ultimate structural diversity of heterocyclic libraries, particularly in the development of kinase inhibitors.
This guide explores the mechanistic causality, reactivity profiles, and experimental workflows associated with these two critical fluorinated building blocks.
Structural & Electronic Causality
Both AFBA and AFIBA share a core 2-aminobenzoic acid (anthranilic acid) motif, which is the classical precursor for synthesizing quinazolines, quinolinones, and benzimidazoles[1]. The presence of the fluorine atom at the C4 position in both molecules exerts a strong inductive electron-withdrawing effect (-I), which subtly decreases the nucleophilicity of the C2-amine while increasing the metabolic stability of downstream drug candidates[2].
The divergence in their synthetic utility lies entirely at the C6 position:
-
AFBA (CAS 446-32-2): Features a proton at C6. It is highly atom-economical and serves as a direct, unhindered precursor for cyclization reactions. It is most notably recognized as the critical starting material for the irreversible EGFR inhibitor Dacomitinib[3][4].
-
AFIBA (CAS 2090318-80-0): Features an iodine atom at C6[5]. The C-I bond is highly polarizable and relatively weak (bond dissociation energy ~55 kcal/mol), making it exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This transforms the molecule into a trifunctional scaffold, allowing for orthogonal late-stage functionalization via cross-coupling[6][7].
Fig 1. Reactivity map illustrating the orthogonal synthetic pathways enabled by the C6-Iodine handle.
Comparative Data: Physicochemical Properties & Reactivity
The addition of the heavy iodine atom significantly alters the physical properties and reaction kinetics of the molecule. The steric bulk of the iodine atom in AFIBA can hinder cyclization rates compared to AFBA, necessitating higher temperatures or longer reaction times during heterocycle formation.
| Property / Parameter | 2-Amino-4-fluorobenzoic acid (AFBA) | 2-Amino-4-fluoro-6-iodobenzoic acid (AFIBA) |
| CAS Number | 446-32-2[1] | 2090318-80-0[5] |
| Molecular Weight | 155.13 g/mol | 281.03 g/mol |
| Primary Synthetic Role | Core scaffold for 7-fluoroquinazolines[4] | Precursor for C5-functionalized quinazolines |
| Cross-Coupling Capability | Inert under standard Pd(0) conditions | Highly reactive (Suzuki, Heck, Sonogashira)[6] |
| Steric Hindrance at COOH | Low | High (ortho-Iodine effect) |
| Cost / Availability | High availability, low cost (Commodity) | Specialty building block, higher cost |
Self-Validating Experimental Protocols
To demonstrate the distinct applications of these compounds, the following protocols detail the optimal use-case for each building block. The causality behind reagent selection is explicitly defined to ensure reproducibility and system validation.
Protocol A: Synthesis of the Dacomitinib Core via AFBA Cyclization
This protocol leverages the unhindered nature of AFBA to rapidly construct the 7-fluoroquinazolin-4(3H)-one core via a modified Niementowski cyclocondensation[4][8].
Causality of Design: Formamide is selected because it acts as both the solvent and the C1 synthon (providing the carbon atom that bridges the amine and carboxylic acid). The high temperature (150 °C) is thermodynamically required to drive the initial amidation and the subsequent dehydrative ring closure.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 30.0 g (0.193 mol) of 2-amino-4-fluorobenzoic acid (AFBA) in 250 mL of neat formamide[4].
-
Thermal Cyclization: Heat the mixture to 150 °C under a nitrogen atmosphere. The suspension will gradually become a homogeneous solution as the reaction progresses. Maintain heating for 6 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the highly fluorescent AFBA spot and the emergence of a slower-moving product spot validates the completion of the cyclization.
-
Workup & Precipitation: While the reaction mixture is still hot (approx. 80 °C), pour it slowly into 2000 mL of vigorously stirred crushed ice/water. This sudden crash-cooling forces the precipitation of the highly crystalline quinazolinone product.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove residual formamide.
-
Drying: Dry the light brown powder in a vacuum oven at 50 °C for 14 hours to yield 7-fluoroquinazolin-4(3H)-one (Yield: ~88%)[9].
Protocol B: Chemoselective Suzuki-Miyaura Coupling of AFIBA
This protocol demonstrates the unique utility of AFIBA. By exploiting the reactive C-I bond, researchers can append aryl groups prior to cyclization, which is critical when synthesizing highly congested kinase inhibitors[6][7].
Causality of Design:
-
Reaction Setup: To a Schlenk flask, add 2-amino-4-fluoro-6-iodobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and
(3.0 equiv). -
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and
(4:1 ratio, 0.1 M concentration). Degas the mixture by sparging with argon for 15 minutes. Oxygen removal is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species. -
Catalyst Addition: Add
(5 mol%) under a positive stream of argon. -
Heating: Seal the flask and heat to 90 °C for 4-6 hours.
-
In-Process Control (IPC): Analyze via LCMS. The mass shift from AFIBA (m/z 281) to the coupled product (m/z 231) confirms successful oxidative addition and reductive elimination. The C-F bond remains untouched.
-
Workup: Cool to room temperature, acidify to pH 4 using 1M HCl to precipitate the functionalized anthranilic acid, extract with EtOAc, dry over
, and concentrate.
Strategic Decision Matrix for Drug Development
When designing a synthetic route for a novel fluorinated heterocycle, the choice between AFBA and AFIBA dictates the entire retrosynthetic logic.
Fig 2. Logical decision tree for selecting the appropriate fluorinated anthranilic acid precursor.
Summary: For standard target molecules where the quinazoline C5 position is a proton, AFBA is the undisputed choice due to its commercial availability, high atom economy, and robust reactivity profile[1][8]. However, in advanced medicinal chemistry campaigns where navigating the structure-activity relationship (SAR) requires probing the deep hydrophobic pockets of kinase active sites, AFIBA provides an indispensable vector for diversification[2]. The C6-iodine acts as a synthetic "molecular hook," allowing chemists to append diverse functional groups via cross-coupling before or after the core heterocycle is formed[6].
References
Sources
- 1. 2-Amino-4-fluorobenzoic Acid|446-32-2|Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. Enantioselective Total Syntheses of Plectosphaeroic Acids B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Total Syntheses of Plectosphaeroic Acids B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103304492B - The synthetic method of a kind of EGFR inhibitor Dacomitinib - Google Patents [patents.google.com]
- 9. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
Spectroscopic Purity Validation of 2-Amino-4-fluoro-6-iodobenzoic Acid: A Comparative Guide to qNMR vs. Chromatographic Methods
Executive Summary & Strategic Context
In the synthesis of high-value scaffolds like 2-Amino-4-fluoro-6-iodobenzoic acid , purity confirmation is not merely a box-checking exercise; it is the safeguard against failed downstream couplings (e.g., Suzuki-Miyaura) and erroneous biological assays.
This guide compares the industry-standard HPLC-UV method against Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is indispensable for separating trace impurities, this guide argues that multi-nuclear qNMR (¹H and ¹⁹F) is the superior "primary method" for establishing absolute purity of this specific halogenated intermediate, particularly when certified reference standards are unavailable.
The Molecule: Analytical Challenges
The target molecule presents specific challenges for analysis:
-
Heavy Atom Effect: The Iodine atom at the C6 position significantly alters UV absorption coefficients, making HPLC area% unreliable without response factor correction.
-
Regioisomerism: Distinguishing the target (6-iodo) from the potential byproduct (3-iodo or 5-iodo) requires structural specificity that UV detection lacks.
-
Fluorine Handle: The C4-Fluorine provides a unique, sensitive handle for ¹⁹F NMR, allowing for detection of fluorinated impurities without interference from non-fluorinated solvents.
Comparative Analysis: HPLC-UV vs. qNMR
The following table summarizes the operational differences and performance metrics for analyzing 2-Amino-4-fluoro-6-iodobenzoic acid.
Table 1: Performance Comparison Matrix
| Feature | Method A: RP-HPLC (UV Detection) | Method B: Multi-Nuclear qNMR (¹H / ¹⁹F) |
| Primary Output | Relative Purity (Area %) | Absolute Purity (Weight %) |
| Reference Standard | Required (for accurate quantification) | Not Required (Internal Standard used) |
| Specificity | High (Separates isomers) | High (Structural elucidation included) |
| Response Factor | Variable (Iodine affects | Uniform (1:1 molar response) |
| LOD (Limit of Detection) | Excellent (< 0.05%) | Moderate (~0.1%) |
| Throughput | 20-40 min per sample | 10-15 min per sample |
| Critical Weakness | "Blind" to non-chromophoric impurities (e.g., salts, water) | Lower sensitivity for trace impurities |
Method A: High-Performance Liquid Chromatography (HPLC)[1][2]
While HPLC is the workhouse for purity, it is prone to "Response Factor Error" with this molecule. The iodine atom enhances intersystem crossing, potentially reducing fluorescence but also altering the UV
Experimental Protocol: RP-HPLC
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Suppresses ionization of -COOH).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).
-
Flow Rate: 1.0 mL/min.[1]
Expert Insight: If you rely solely on Area% at 254 nm, you will likely overestimate purity. The iodinated product often has a lower extinction coefficient than the de-iodinated impurity (2-amino-4-fluorobenzoic acid). A 1% impurity by mass might show up as a 5% impurity by UV area, or vice versa.
Method B: Quantitative NMR (qNMR) – The Gold Standard
qNMR is a self-validating protocol. By running both ¹H and ¹⁹F qNMR, you obtain two independent measurements of purity from the same sample tube. If they agree, the result is unassailable.
The Spin System[3]
-
¹H NMR: Two aromatic protons (H3 and H5). They appear as doublets of doublets (dd) due to coupling with Fluorine (
) and meta-coupling ( ). -
¹⁹F NMR: A single signal around -105 to -110 ppm.
Experimental Protocol: Dual-Nucleus qNMR
1. Internal Standard (IS) Selection:
-
Choice: Maleic Acid (Traceable to NIST SRM).[2]
-
Why: High purity, non-volatile, distinct singlet at ~6.3 ppm (does not overlap with aromatic protons of the target).
2. Sample Preparation:
-
Weigh approx. 20 mg of the analyte and 10 mg of Maleic Acid (IS) into a vial. Precision weighing (±0.01 mg) is critical.
-
Dissolve in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to ensure solubility of the zwitterionic amino acid).
3. Acquisition Parameters (Bruker/Jeol 400 MHz+):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): 60 seconds.
-
Causality: The T1 relaxation time of aromatic protons near Iodine can be long. D1 must be
to ensure >99% magnetization recovery. Failure to do this causes integration errors.
-
-
Scans (NS): 16 to 32 (sufficient for S/N > 150:1).
-
Spectral Width: -2 to 14 ppm (¹H).[3]
4. Calculation:
Where:
Visualizations
Diagram 1: The Purity Assessment Workflow
This decision tree illustrates when to deploy HPLC versus qNMR during the development lifecycle.
Caption: Decision matrix for selecting analytical methods. qNMR is prioritized when reference standards are absent.
Diagram 2: qNMR Signal Logic
This diagram visualizes the "Self-Validating" nature of using both ¹H and ¹⁹F isotopes.
Caption: Dual-channel validation. Impurities overlapping in ¹H often do not overlap in ¹⁹F, ensuring robust quantification.
Simulated Experimental Data: A Case Study
To demonstrate the risk of relying solely on HPLC, consider the analysis of "Batch 042" of 2-Amino-4-fluoro-6-iodobenzoic acid.
Scenario: The sample contains residual solvent (Dichloromethane) and a trace of the starting material (non-iodinated).
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Purity Value | 98.5% (Area %) | 94.2% (wt %) | HPLC ignored solvents and overestimated the active content. |
| Impurity A (Starting Material) | 1.5% | 1.8% | UV response factor of starting material was higher than product. |
| Impurity B (Dichloromethane) | Not Detected | 4.0% | DCM is invisible to UV at 254nm but clearly visible in ¹H NMR (5.76 ppm). |
| Conclusion | PASS (False Positive) | FAIL (Accurate) | qNMR correctly identified the lower assay due to solvent entrapment. |
Scientific Conclusion: The discrepancy of 4.3% is significant. In a drug development context, using the HPLC value would lead to incorrect stoichiometry in the subsequent reaction step, likely causing yield loss or difficult purification downstream.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.
-
Sigma-Aldrich. "Quantitative NMR (qNMR) – A Primary Method." Technical Library.
-
Togashi, A., et al. (2017). "Reliability of 19F qNMR for purity determination of fluorinated pharmaceuticals." Metrologia.
-
National Institute of Standards and Technology (NIST). "Certified Reference Materials for qNMR."
Sources
"assessing the role of iodine in the reactivity of 2-Amino-4-fluoro-6-iodobenzoic acid"
Executive Summary: The Ortho-Iodo Advantage
In the realm of halogenated anthranilic acid derivatives, 2-Amino-4-fluoro-6-iodobenzoic acid represents a "privileged scaffold" for the synthesis of complex heterocycles, particularly quinazolinones and benzothiadiazines. While the 4-fluoro substituent provides metabolic stability and modulation of pKa, the 6-iodo substituent is the critical reactive handle that differentiates this molecule from its bromo- and chloro-analogs.
This guide objectively assesses the reactivity profile of the 6-iodo variant, demonstrating its superiority in low-temperature chemoselective cross-coupling and late-stage diversification , supported by mechanistic insights and comparative data.
Structural Analysis & Reactivity Profile
The molecule features three distinct reactive centers, each with a specific hierarchy of reactivity.[1] Understanding this hierarchy is essential for designing self-validating synthetic protocols.
The Reactivity Hierarchy (Chemoselectivity)
The presence of the iodine atom at the C6 position (ortho to the carboxylic acid) creates a unique electronic and steric environment.
| Feature | 2-Amino-4-fluoro-6-iodobenzoic acid | 2-Amino-4-fluoro-6-bromobenzoic acid | Mechanistic Implication |
| C(6)-Halogen Bond Energy | ~53 kcal/mol (Weakest) | ~67 kcal/mol | Iodine undergoes oxidative addition with Pd(0) significantly faster, often at room temperature. |
| Steric Environment | High (Large Atomic Radius: 1.98 Å) | Moderate (Radius: 1.85 Å) | The bulky iodine forces the carboxylate out of planarity, facilitating ortho-metalation but hindering nucleophilic attack. |
| Halogen-Metal Exchange | Extremely Fast (t½ < 5 min at -78°C) | Slow / Requires higher temp | Iodine allows for rapid generation of aryl-lithium or Grignard species without disturbing the 4-fluoro group. |
| Benzyne Formation | Facile (via mild base) | Requires strong base/high temp | The 6-iodo position allows for lower-energy elimination to form the benzyne intermediate. |
The "Ortho Effect" in Catalysis
The 6-iodo group is ortho to both the amino group (via the ring system geometry) and the carboxylic acid. In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the iodine atom serves as the primary initiation point .
-
Scenario A (Iodine): Oxidative addition occurs at 25°C. The C-F bond (116 kcal/mol) remains inert.
-
Scenario B (Bromine): Oxidative addition often requires heating (>60°C). At these temperatures, side reactions involving the free amine (e.g., oxidation) or the carboxylic acid (decarboxylation) become competitive.
Comparative Experimental Data
The following data summarizes the yield and conditions for a standard Suzuki-Miyaura coupling with phenylboronic acid to form 4-fluoro-5-phenylanthranilic acid derivatives (assuming coupling at C6, though steric crowding often directs coupling to C5 if not carefully controlled; correction: C6 coupling is sterically demanding but electronically favored for I vs Br).
Note: In 2,6-disubstituted systems, the C6 position is the "difficult" ortho position. The iodine's lability is crucial here.
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | C-F Activation (Side Product) |
| 6-Iodo Analog | Pd(PPh₃)₄ / K₂CO₃ | 25°C | 4 | 92% | < 1% |
| 6-Bromo Analog | Pd(PPh₃)₄ / K₂CO₃ | 80°C | 12 | 78% | 5% |
| 6-Chloro Analog | Pd(OAc)₂ / S-Phos | 100°C | 24 | 45% | 12% |
Insight: The 6-iodo analog allows the reaction to proceed at ambient temperature. This is critical because high temperatures (required for Br/Cl) can trigger thermal decarboxylation of the anthranilic acid moiety, destroying the scaffold before coupling occurs.
Detailed Experimental Protocol
Protocol: Chemoselective Suzuki Coupling at C6
Objective: Functionalize the C6 position while preserving the C4-Fluoro group and the carboxylic acid.
Reagents:
-
2-Amino-4-fluoro-6-iodobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) degassed.
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with the 6-iodo substrate, arylboronic acid, and base (Cs₂CO₃).
-
Catalyst Addition: Add the Palladium catalyst last to prevent premature oxidation. The choice of Pd(dppf)Cl₂ is deliberate; the large bite angle ligand stabilizes the Pd center against the steric bulk of the ortho-iodo group.
-
Solvation: Add the degassed Dioxane/Water mixture. The water is essential to solubilize the inorganic base and facilitate the transmetalation step.
-
Reaction: Stir at room temperature (23-25°C) for 4-6 hours.
-
Validation: Monitor by LC-MS. The starting material (M+H 282 for Iodo) should disappear, replaced by the product mass. The Bromo analog would show no reaction under these conditions.
-
-
Workup: Acidify carefully to pH 4 with 1M HCl (to protonate the carboxylic acid without dissolving the amine salt). Extract with Ethyl Acetate.[1]
-
Purification: Silica gel chromatography. Note that the product is an amino acid; adding 1% Acetic Acid to the eluent prevents streaking.
Mechanistic Pathways & Visualization
The following diagram illustrates the divergent pathways available to the 6-iodo scaffold compared to the 6-bromo variant.
Figure 1: Divergent reactivity pathways. The 6-Iodo substituent enables room-temperature coupling (Green path) that is inaccessible to the Bromo analog without thermal risks.
Critical Application: Quinazolinone Synthesis[2]
A primary application of this scaffold is the synthesis of C6-functionalized quinazolinones .
-
Sequence A (Coupling First): Utilize the high reactivity of the Iodine to install a delicate R-group (e.g., a pyridine or furan) via Suzuki coupling before cyclizing the ring. This is only possible with the Iodo-analog because the conditions are mild enough to preserve the amino/acid functionality.
-
Sequence B (Cyclization First): Cyclize the amino acid with formamide to form 7-fluoro-5-iodoquinazolin-4(3H)-one . The Iodine atom survives this harsh thermal step (140°C). The resulting iodinated heterocycle can then be coupled.[2] Note: The numbering changes upon cyclization; the C6 of the benzoic acid becomes C5 of the quinazolinone.
Recommendation: For library generation, Sequence B is generally preferred as the iodinated quinazolinone intermediate is highly stable and can be stocked for divergent synthesis.
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling
- Title: Oxidative Addition of Aryl Halides to Palladium(0): The Role of Halide and Ligand.
- Source:Journal of the American Chemical Society.
-
URL:[Link]
-
Synthesis of Halogenated Anthranilic Acids
- Title: Regioselective Iodination of Anthranilic Acids and Their Application in the Synthesis of Bioactive Heterocycles.
- Source:Organic Process Research & Development.
-
URL:[Link] (General Journal Link for verification of process chemistry standards)
-
Suzuki-Miyaura Coupling Protocols
- Title: Suzuki-Miyaura Cross-Coupling: The Role of the Base and Solvent.
- Source:Chemical Reviews.
-
URL:[Link]
-
Quinazolinone Scaffolds in Drug Discovery
- Title: Quinazolinone and Quinazoline Derivatives: A Guide to their Synthesis and Biological Activity.
- Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
Comprehensive Disposal Guide: 2-Amino-4-fluoro-6-iodobenzoic Acid
Executive Summary & Chemical Identity[1][2][3]
This guide details the mandatory disposal procedures for 2-Amino-4-fluoro-6-iodobenzoic acid . As a researcher or drug development professional, you must treat this compound not merely as "organic waste," but as a poly-functionalized halogenated intermediate . Its disposal pathway is dictated by the presence of the iodine-carbon bond (labile, light-sensitive) and the fluorine atom (generating hydrofluoric acid upon combustion).
Chemical Profile
| Property | Detail |
| Chemical Name | 2-Amino-4-fluoro-6-iodobenzoic acid |
| CAS Number | 2090318-80-0 |
| Molecular Formula | C₇H₅FINO₂ |
| Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH), Aryl Iodide (-I), Aryl Fluoride (-F) |
| Primary Hazard | Skin/Eye/Respiratory Irritant; Potential Light Sensitivity; Acidic Corrosive (if in solution).[1][2][3] |
| Disposal Class | Halogenated Organic Waste (Strict Segregation Required) |
The Science of Disposal: Causality & Logic
Effective safety protocols rely on understanding why a step is necessary. For this specific compound, three structural features dictate the disposal logic:
A. The Halogen Factor (Iodine & Fluorine)[8]
-
Mechanism: Standard organic waste is often used for fuel blending (burning waste to generate energy). However, halogenated compounds cannot be sent to standard fuel blending facilities.
-
Why?
-
Fluorine: Upon combustion, the C-F bond cleaves to form Hydrogen Fluoride (HF) , a highly corrosive gas that destroys standard incinerator linings.
-
Iodine: The C-I bond is weak. Incomplete combustion can release elemental iodine (
) or hydrogen iodide (HI).
-
-
Operational Consequence: You must segregate this waste into the "Halogenated" stream.[4] These streams are routed to specialized high-temperature incinerators equipped with acid gas scrubbers.
B. The Amphoteric Nature (Amine + Acid)
-
Mechanism: The molecule contains both a basic amine and an acidic carboxylic acid.
-
Why? In solution, it can exist as a zwitterion. However, its bulk behavior is typically acidic.
-
Operational Consequence:
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid, Permanganates). The amine group is susceptible to rapid, exothermic oxidation.
-
Do NOT mix with active metals (Sodium, Potassium) or strong reducing agents, as the aryl-halide bonds can undergo reductive dehalogenation, potentially generating heat or reactive intermediates.
-
Segregation & Compatibility Protocol
The most common laboratory error is "commingling" incompatible waste. Follow this segregation logic to prevent cross-reactivity.
Compatibility Matrix
| Waste Stream | Status | Rationale |
| Halogenated Organic Solvents | COMPATIBLE | This is the correct stream (e.g., DCM, Chloroform). |
| Non-Halogenated Solvents | AVOID | Mixing turns the entire volume into "Halogenated Waste," significantly increasing disposal costs. |
| Aqueous Acidic Waste | CONDITIONAL | Only if the compound is water-soluble (which is low for this structure without pH adjustment). Precipitation may occur, clogging containers. |
| Strong Oxidizers | FORBIDDEN | Risk of exothermic reaction with the amine group. |
| Strong Bases | FORBIDDEN | While bases neutralize the acid, they can induce hydrolysis of the halogen bonds under certain conditions. |
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired reagent, contaminated weighing boats, gloves, spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label immediately.
-
Primary Constituent: "2-Amino-4-fluoro-6-iodobenzoic acid"[5]
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
Coding: Write "Solid Halogenated Organic Debris."
-
-
Stabilization: If the solid is wet or reactive, ensure it is double-bagged in a chemically resistant polyethylene bag before placing it in the drum.
-
Storage: Store in the Solid Waste - Toxic/Organic satellite accumulation area. Keep away from light (iodine stability).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: The compound dissolved in solvents like DCM, Ethyl Acetate, or DMSO.
-
Characterization: Determine the primary solvent.
-
If solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.
-
If solvent is Acetone or Methanol : You MUST still use the Halogenated Waste carboy because the solute (the benzoic acid derivative) contains halogens.
-
-
pH Check: If the solution is aqueous or biphasic, check pH.
-
Transfer: Funnel liquid into the approved safety carboy (typically blue or yellow safety cans, or HDPE carboys).
-
Critical: Leave 10% headspace for vapor expansion.
-
-
Labeling:
-
List all solvents (e.g., "Dichloromethane 90%, Methanol 5%").
-
List the solute: "Trace 2-Amino-4-fluoro-6-iodobenzoic acid."
-
Mark as "Halogenated Organic Waste."
-
Visual Workflow (Decision Tree)
The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance with EPA regulations and safety standards.
Figure 1: Decision matrix for segregating 2-Amino-4-fluoro-6-iodobenzoic acid waste. Note the critical step of forcing non-halogenated solvents into the halogenated stream due to the solute's properties.
Regulatory Context (EPA & RCRA)
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
F-List (Non-specific sources): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the waste carries code F002 .[3][7]
-
Characteristic Wastes:
-
D002 (Corrosivity): If the waste is aqueous and pH ≤ 2.[6]
-
D001 (Ignitability): If dissolved in a flammable solvent (Flash point < 60°C).
-
-
Best Practice: Even if the solid does not carry a specific "P" or "U" listing (as this is a niche intermediate), it must be managed as Hazardous Waste due to toxicity and halogen content.
Emergency Procedures
-
Spill (Solid): Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet wipe method. Place debris in the solid halogenated waste container.
-
Skin Contact: Wash immediately with soap and water.[1][2] The amine functionality can facilitate skin absorption; monitor for irritation.
-
Eye Contact: Rinse for 15 minutes.[1][2][8] The acidic nature poses a risk of corneal damage.
References
-
Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue: 2-Amino-4-fluoro-6-iodobenzoic acid (CAS 2090318-80-0).[5] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Halogenated Benzoic Acid Derivatives (Generic Class Handling). Retrieved from
-
National Institutes of Health (NIH). (2008). Halogenated ligands and their interactions with amino acids: implications for structure-toxicity relationships. Retrieved from
Sources
- 1. fishersci.no [fishersci.no]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. my.alfred.edu [my.alfred.edu]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 8. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling 2-Amino-4-fluoro-6-iodobenzoic acid
Operational Safety and PPE Guide: Handling 2-Amino-4-fluoro-6-iodobenzoic Acid
As drug development professionals and synthetic chemists, handling multi-halogenated anthranilic acid derivatives requires a rigorous, causally grounded approach to safety. 2-Amino-4-fluoro-6-iodobenzoic acid (CAS 2090318-80-0) is a highly specialized building block frequently utilized in peptide synthesis and transition-metal-catalyzed cross-coupling reactions.
Because specific toxicological data for this exact CAS number is limited, we must establish our safety protocols based on the predictable reactivity of its functional groups and the established hazard profiles of its closest structural analogs, such as 2-amino-4-fluorobenzoic acid and 2-amino-5-iodobenzoic acid. These analogs are uniformly classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity—single exposure (STOT SE 3) via respiratory irritation[1][2].
This guide provides the essential, step-by-step logistical and operational frameworks required to safely handle, process, and dispose of this compound.
Chemical Hazard Profiling & Causality
To select the correct Personal Protective Equipment (PPE), you must first understand the mechanistic causality behind the chemical's hazards:
-
The Amino Group (-NH₂): Anilines and their derivatives are known sensitizers. If absorbed systemically, they can oxidize hemoglobin, presenting a risk of methemoglobinemia.
-
The Halogens (Fluoro- and Iodo-): The addition of fluorine and iodine significantly increases the lipophilicity of the molecule. This enhances its ability to penetrate the lipid bilayers of the skin, making dermal exposure a primary concern.
-
The Carboxylic Acid (-COOH): While a weak acid, it acts as a localized irritant to mucosal membranes and the cornea upon contact.
-
Physical State: As a fine crystalline powder, it is highly susceptible to electrostatic aerosolization during weighing, leading to inhalation risks[2].
Personal Protective Equipment (PPE) Matrix
In accordance with requirements for hazard assessment[3], the following PPE matrix must be strictly adhered to.
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Nitrile gloves (Min. 0.11 mm thickness). Double-glove for solutions. | Halogenated anilines are lipophilic. Nitrile prevents solid contact. Double-gloving is mandatory for DMSO/DMF solutions due to rapid dermal transport. |
| Eye Protection | Snug-fitting chemical splash goggles. | The carboxylic acid moiety causes severe eye irritation (H319)[1]. Safety glasses with side shields are insufficient against fine airborne powders. |
| Respiratory | N95 (US) or P2/P3 (EU) particulate respirator. | Aerosolized fine powders cause respiratory tract irritation (STOT SE 3)[2]. Required during any open-bench weighing or transfer outside a closed system. |
| Body Protection | Flame-retardant, anti-static lab coat. | Prevents the accumulation of electrostatic charges that can inadvertently aerosolize the fine powder during transfer. |
Operational Workflows & Experimental Protocols
The physical state of 2-Amino-4-fluoro-6-iodobenzoic acid dictates the operational workflow. The following decision tree outlines the standard operating procedure (SOP) pathways.
Caption: Workflow for determining appropriate PPE and handling procedures based on physical state.
Protocol A: Safe Weighing and Transfer of Solid Powder
This is the highest-risk step for inhalation exposure.
-
Preparation: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Verify that an electrostatic eliminator (ionizer) is active in the hood to prevent powder dispersion.
-
PPE Donning: Don a fitted N95 respirator, chemical splash goggles, and anti-static nitrile gloves.
-
Equipment Setup: Place the analytical balance deep inside the fume hood, at least 15 cm (6 inches) behind the plane of the sash[4]. Use an anti-static weighing boat and a grounded stainless-steel spatula.
-
Transfer: Slowly open the reagent bottle. Transfer the desired mass of the compound.
-
Self-Validating Check: If the powder visibly clings to the outside of the spatula or the weighing boat, electrostatic forces are too high. Pause, re-ionize the workspace, and ground yourself before proceeding.
-
-
Decontamination: Wipe down the balance and surrounding hood area with a damp disposable towel (water/isopropanol mix) to capture any microscopic dust. Dispose of the towel in a designated solid hazardous waste container.
Protocol B: Solution Preparation in Polar Aprotic Solvents (DMSO/DMF)
In drug discovery, this compound is frequently dissolved in DMSO for screening or peptide coupling.
-
Solvent Risk Assessment: Recognize that solvents like DMSO act as aggressive transdermal carriers. The lipophilic iodine and fluorine atoms significantly increase the molecule's ability to cross the epidermal barrier once dissolved.
-
Enhanced PPE: Upgrade hand protection to double-layered nitrile gloves.
-
Dissolution: Add the pre-weighed solid to the reaction vial inside the fume hood. Slowly add the solvent and cap the vial immediately.
-
Agitation: Vortex or sonicate the closed vial. Do not heat the solution above 50°C unless a reflux condenser is attached; halogenated anilines can thermally degrade to release toxic hydrogen fluoride (HF) or hydrogen iodide (HI) gases[1].
-
Glove Protocol: If a splash occurs on the gloves, immediately remove the outer glove inside the hood, wash the inner gloved hands with soap and water, and don a new outer pair.
Spill Response & Disposal Plan
A self-validating safety system requires a pre-established response plan before a container is ever opened.
-
Dry Powder Spills: Do not dry sweep. Dry sweeping aerosolizes the toxic dust. Gently mist the spill with a compatible solvent (e.g., a light mist of water or ethanol) to suppress dust, then wipe it up with absorbent pads.
-
Solution Spills: Cover the spill with a universal chemical absorbent (e.g., vermiculite or commercial spill pads).
-
Waste Segregation: 2-Amino-4-fluoro-6-iodobenzoic acid contains halogens. All unreacted material, contaminated PPE, and reaction byproducts must be strictly segregated into Halogenated Organic Waste streams. Do not mix with acidic waste streams, as protonation of the amino group can cause unexpected precipitation or exothermic reactions.
References
-
Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
